Aceglutamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRODHGGIIXDV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Record name | aceglutamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aceglutamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048959 | |
| Record name | N2-Acetyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
604.00 to 605.00 °C. @ 760.00 mm Hg | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2490-97-3, 35305-74-9 | |
| Record name | Aceglutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2490-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceglutamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035305749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceglutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceglutamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamine, N2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N2-Acetyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEGLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J18G9G97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Aceglutamide in Modulating Glutamate and GABA Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceglutamide, a derivative of the amino acid glutamine, has demonstrated potential as a neuroprotective and nootropic agent. Its mechanism of action is primarily attributed to its ability to cross the blood-brain barrier and serve as a precursor to glutamine, thereby influencing the synthesis of the principal excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA), respectively. This technical guide provides an in-depth analysis of the role of this compound in modulating the glutamate and GABA pathways. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The delicate balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is crucial for maintaining normal brain function. Disruptions in this equilibrium are implicated in a wide range of neurological and psychiatric disorders. This compound (N-acetyl-L-glutamine) is a compound that has garnered interest for its potential to modulate these neurotransmitter systems. As a prodrug to glutamine, this compound provides a readily available substrate for the synthesis of both glutamate and GABA, suggesting a role in restoring neurotransmitter homeostasis.[1][2] This guide will explore the current understanding of this compound's mechanism of action, with a focus on its impact on the glutamate and GABA pathways.
Mechanism of Action of this compound
This compound is an acetylated form of L-glutamine, a modification that is thought to improve its stability and ability to cross the blood-brain barrier.[3] Once in the central nervous system, it is hydrolyzed to release glutamine.[2] Glutamine is a key player in the glutamate-glutamine cycle, a metabolic pathway that involves both neurons and glial cells.
The Glutamate-Glutamine Cycle
In glutamatergic neurons, glutamine is converted to glutamate by the enzyme glutaminase. Glutamate is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal excitation. To terminate the signal and prevent excitotoxicity, glutamate is taken up by nearby astrocytes via excitatory amino acid transporters (EAATs). Within the astrocytes, glutamate is converted back to glutamine by glutamine synthetase. Glutamine is then transported back to the neurons to replenish the glutamate supply. A similar cycle exists in GABAergic neurons, where glutamate derived from glutamine is converted to GABA by the enzyme glutamic acid decarboxylase (GAD).
By supplementing the brain's glutamine pool, this compound is hypothesized to enhance the synthesis of both glutamate and GABA, thereby modulating the activity of their respective pathways.
Quantitative Data on this compound's Effects
Several preclinical studies have provided quantitative data on the pharmacokinetics and pharmacodynamics of this compound.
Pharmacokinetic Parameters
A study in rats investigated the concentration of this compound (NAG), glutamate (Glu), and GABA in the blood and brain following intravenous administration. The results demonstrate that this compound effectively penetrates the blood-brain barrier and leads to an increase in its metabolites in the brain.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Brain and Blood
| Compound | Dose (mg/kg) | Cmax (ng/mL) - Brain | Cmax (ng/mL) - Blood |
| This compound (NAG) | 75 | 13.99 | 100.1 |
| 150 | 27.43 | 200.5 | |
| 300 | 34.81 | 350.2 | |
| Glutamate (Glu) | 75 | 11.04 | 100.0 |
| 150 | 59.07 | 100.0 | |
| 300 | 21.69 | 80.0 | |
| GABA | 75 | 212.88 | 1.0 |
| 150 | 234.92 | 1.0 | |
| 300 | 157.59 | 1.0 |
Data adapted from a pharmacokinetic study in rats. Cmax represents the maximum concentration observed.
Neuroprotective Effects
In a rat model of cerebral ischemia, this compound treatment has been shown to upregulate the expression of anti-apoptotic proteins p-Akt and Bcl-2, and downregulate the pro-apoptotic protein Bax.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects.
In Vivo Microdialysis for Neurotransmitter Quantification
Objective: To measure extracellular levels of this compound, glutamate, and GABA in the brain of a living animal.
Materials:
-
Stereotaxic frame
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
HPLC-MS/MS system
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, urethane)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline neurotransmitter level.
-
Administer this compound (intravenously or intraperitoneally) at the desired doses.
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Analyze the collected samples using HPLC-MS/MS to quantify the concentrations of this compound, glutamate, and GABA.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., p-Akt, Bcl-2, Bax).
Materials:
-
Brain tissue homogenates from control and this compound-treated animals
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue samples in lysis buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the protein of interest's band intensity to the loading control.
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts its neuroprotective and cognitive-enhancing effects primarily by acting as a glutamine precursor, thereby bolstering the brain's capacity to synthesize glutamate and GABA. The quantitative data from pharmacokinetic studies confirms its ability to enter the brain and increase the levels of these key neurotransmitters. Furthermore, its modulation of the Akt/Bcl-2 signaling pathway provides a plausible mechanism for its observed neuroprotective properties.
However, several areas warrant further investigation. To date, there is a lack of publicly available data on the direct binding affinity of this compound to glutamate and GABA receptors. Such studies would be valuable to rule out any direct receptor-mediated effects. Additionally, direct measurements of the activity of key enzymes in the glutamate-GABA cycle, such as glutaminase and GAD, following this compound administration would provide a more complete picture of its metabolic impact. Finally, further research is needed to elucidate the specific effects of this compound on the expression and function of various glutamate transporters, which play a critical role in maintaining neurotransmitter homeostasis.
Conclusion
This compound represents a promising therapeutic agent for a variety of neurological conditions, with a mechanism of action that is intrinsically linked to the modulation of the glutamate and GABA pathways. Its ability to enhance the synthesis of these crucial neurotransmitters, coupled with its neuroprotective effects on key signaling cascades, underscores its potential clinical utility. The data and protocols presented in this guide provide a solid foundation for further research into the multifaceted roles of this compound in the central nervous system. Future studies focusing on its direct interactions with receptors, enzymes, and transporters will be instrumental in fully elucidating its therapeutic potential.
References
An In-depth Technical Guide to the Biochemical and Molecular Properties of Aceglutamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceglutamide (N-acetyl-L-glutamine) is a synthetically modified amino acid derivative that serves as a stabilized prodrug of L-glutamine.[1][2] Its enhanced stability and ability to cross the blood-brain barrier make it a compound of significant interest for neuroprotection and cognitive enhancement.[3][4] This document provides a comprehensive overview of the biochemical and molecular properties of this compound, detailing its mechanism of action, metabolic conversion, pharmacokinetics, and effects on key cellular signaling pathways. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays.
Biochemical and Molecular Properties
This compound is the N-acetylated form of L-glutamine. This acetylation prevents the spontaneous cyclization and degradation that L-glutamine undergoes in aqueous solutions, thereby increasing its stability and utility as a therapeutic agent.[1]
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-acetamido-5-amino-5-oxopentanoic acid | [2] |
| Synonyms | N-acetyl-L-glutamine, N2-Acetylglutamine, Acetylglutamine | [2][5] |
| Molecular Formula | C₇H₁₂N₂O₄ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 197 °C (470 K) | [2] |
| Solubility | Water: 34 mg/mL (Sonication recommended) DMSO: 50 mg/mL (Sonication recommended) | [5] |
Enzymatic Conversion and Mechanism of Action
The primary mechanism of this compound is to act as a stable carrier and precursor to L-glutamine.[6][7] Upon administration, this compound is hydrolyzed, releasing L-glutamine and acetate. This conversion is catalyzed by the enzyme Acylase I (also known as Aminoacylase-1 or ACY1), a cytosolic zinc-binding enzyme responsible for the deacetylation of N-acetylated amino acids.[8][9]
The released L-glutamine readily crosses the blood-brain barrier and participates in several critical neurochemical processes:[6]
-
Neurotransmitter Synthesis: In the brain, glutamine is a key precursor for the synthesis of both the primary excitatory neurotransmitter, glutamate , and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA) . This helps maintain the crucial balance of neuronal excitation and inhibition.[6]
-
Energy Metabolism: Glutamine serves as a significant energy substrate for neurons and glial cells, supporting cognitive functions, especially during periods of high metabolic demand.[6]
-
Neuroprotection: By participating in the urea cycle, glutamine helps to detoxify excess ammonia in the brain.[6] It is also a crucial precursor for the synthesis of the master antioxidant, glutathione (GSH) .[3]
Key Signaling Pathways
This compound exerts its neuroprotective effects by modulating critical intracellular signaling pathways that defend against oxidative stress and apoptosis.
PI3K/Akt Anti-Apoptotic Pathway
This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival. Activated Akt (phosphorylated Akt) initiates a cascade that leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic factors like TRAF1 (TNF receptor-associated factor 1), ultimately inhibiting the apoptotic process.[3]
Nrf2-Mediated Antioxidant Response
This compound enhances cellular antioxidant defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like this compound cause Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, promoting the transcription of a suite of protective genes, including those for glutathione (GSH) synthesis and the thioredoxin (Trx) system.[3]
Summary of Quantitative Data
Enzyme Kinetics
The hydrolysis of this compound is catalyzed by Acylase I. Kinetic parameters for this reaction have been determined in vitro.
| Substrate | Enzyme | Km (mM) | Vmax (nmol/min/mg enzyme) | Reference(s) |
| N-acetyl-L-glutamine (this compound) | Porcine Kidney Acylase I | 2.50 | 5.54 | [8] |
| N-acetyl-L-methionine (Reference) | Porcine Kidney Acylase I | 1.36 | 7.48 | [8] |
Pharmacokinetic Parameters in Rats
Pharmacokinetic properties of this compound have been characterized in Sprague-Dawley rats following intravenous administration. Data was obtained using microdialysis techniques.
| Dose (mg/kg, i.v.) | Compartment | Cmax (ng/mL) | Tmax (min) | AUC₀-t (ng/mL·min) | T₁/₂ (min) | Reference(s) |
| 75 | Blood | 16300 ± 2100 | 5.0 ± 0.0 | 511000 ± 60000 | 48.0 ± 11.0 | [10] |
| Brain | 1100 ± 100 | 15.0 ± 0.0 | 69000 ± 12000 | 38.0 ± 4.0 | [10] | |
| 150 | Blood | 34000 ± 4000 | 5.0 ± 0.0 | 1180000 ± 150000 | 51.0 ± 10.0 | [10] |
| Brain | 3100 ± 400 | 15.0 ± 0.0 | 250000 ± 30000 | 29.0 ± 4.0 | [10] | |
| 300 | Blood | 68000 ± 7000 | 5.0 ± 0.0 | 2700000 ± 300000 | 53.0 ± 9.0 | [10] |
| Brain | 7100 ± 800 | 15.0 ± 0.0 | 610000 ± 70000 | 28.0 ± 3.0 | [10] |
In Vitro Efficacy Data (Hypoxia/Reoxygenation Model)
The protective effects of this compound have been quantified in PC12 cells and primary midbrain neurons subjected to hypoxia/reoxygenation (H/R) injury.
| Parameter | Concentration (µM) | Result | Reference(s) |
| Cell Viability (PC12) | 1 | +18% vs. H/R control | [3] |
| 10 | +25% vs. H/R control | [3] | |
| Apoptosis (PC12) | 10 | 46% reduction in apoptotic cells (from 39.8% to 21.9%) | [3] |
In Vivo Efficacy Data (Rat MCAO Model)
This compound has demonstrated significant neuroprotective effects in a rat model of transient middle cerebral artery occlusion (MCAO), a model for ischemic stroke.
| Parameter | Dose (mg/kg) | Result | Reference(s) |
| Infarct Volume Reduction | 150 | 40% reduction vs. vehicle | [3] |
| 300 | 54% reduction vs. vehicle | [3] | |
| Neuronal Protection (Substantia Nigra) | 300 | +35% TH-positive cells vs. vehicle | [3] |
Detailed Experimental Protocols
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a widely used model to simulate focal cerebral ischemia.
Materials:
-
Anesthesia (isoflurane or ketamine/xylazine)
-
Surgical table and instruments
-
4-0 silk sutures
-
4-0 nylon monofilament with a silicon-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.
-
Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the distal ECA and the proximal CCA with silk sutures.
-
Filament Insertion: Introduce a 4-0 silicon-coated nylon monofilament through a small incision in the ECA stump.
-
Occlusion: Gently advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.
-
Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Closure: Remove the filament, tighten the suture on the ECA stump, and close the cervical incision.
-
Post-operative Care: Allow the animal to recover with access to food and water. Administer analgesics as required.
In Vitro: PC12 Cell Hypoxia/Reoxygenation (H/R) Model
This protocol simulates ischemia-reperfusion injury in a neuronal cell line.
Materials:
-
PC12 cells
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
Normal culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia chamber or three-gas incubator (94% N₂, 5% CO₂, 1% O₂)
Procedure:
-
Hypoxia Phase: Replace the normal culture medium of PC12 cells with pre-warmed, glucose-free EBSS.
-
Place the cells in a hypoxia incubator at 37°C for a specified duration (e.g., 4 hours).
-
Reoxygenation Phase: Remove the cells from the hypoxia chamber.
-
Discard the EBSS and replace it with normal, pre-warmed culture medium (containing glucose and serum).
-
Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for the reoxygenation period (e.g., 24 hours).
-
Treatment: this compound (e.g., 1-10 µM) can be added to the medium during the reoxygenation phase to assess its protective effects.
-
Analysis: Following treatment, cells can be harvested for viability assays (e.g., CCK-8), apoptosis assays (flow cytometry), or biochemical analyses (Western blot, ROS/GSH measurement).
Western Blot for Akt, p-Akt, and Bcl-2
This protocol quantifies changes in protein expression in key signaling pathways.
Materials:
-
Ice-cold RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells or tissue homogenates in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity relative to a loading control (e.g., β-actin).
Conclusion
This compound is a well-characterized prodrug of L-glutamine with significant neuroprotective potential. Its molecular mechanism involves the replenishment of brain glutamine stores, which in turn supports neurotransmitter balance and cellular energy metabolism. Furthermore, this compound actively promotes neuronal survival by mitigating apoptosis and oxidative stress through the activation of the PI3K/Akt and Nrf2 signaling pathways, respectively. The quantitative data from both in vitro and in vivo models provide a strong basis for its therapeutic application in conditions involving neuronal injury, such as ischemic stroke. The detailed protocols provided herein offer a standardized framework for the continued investigation and development of this compound and related neuroprotective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Acetyl-L-glutamine | 35305-74-9 | FA16411 | Biosynth [biosynth.com]
- 5. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Aceglutamide: A Technical Guide
Abstract
Aceglutamide (N-acetyl-L-glutamine) is a synthetic derivative of the amino acid L-glutamine.[1] Developed to offer greater stability and bioavailability than L-glutamine itself, this compound serves as a prodrug that readily crosses the blood-brain barrier.[2][3] It has garnered significant interest in the scientific community for its neuroprotective and nootropic properties.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Background
This compound, also known by the brand names Neuramina and Glumal (as this compound aluminum), is a psychostimulant and nootropic agent marketed in Spain and Japan.[3] It was developed as an acetylated form of L-glutamine to improve its stability and potency.[3] L-glutamine is the most abundant free amino acid in the human body and plays a crucial role in various metabolic processes, including neurotransmitter synthesis.[6] However, free glutamine is unstable in aqueous solutions.[6] this compound's enhanced stability makes it a more suitable candidate for pharmaceutical formulations.[3] Its primary applications are in treating cognitive disorders, enhancing mental performance, and as a supportive therapy in neurodegenerative diseases.[4]
Chemical Synthesis
The synthesis of this compound is primarily achieved through the acetylation of L-glutamine. A common laboratory-scale synthesis protocol is outlined below.
Synthesis of this compound from L-Glutamine
A prevalent method for synthesizing this compound involves the reaction of L-Glutamine with acetic anhydride.[7]
Experimental Protocol:
-
Dissolution: L-Glutamine is dissolved in a suitable solvent, typically a mixture of acetic acid and water.
-
Acetylation: Acetic anhydride is added dropwise to the solution while maintaining a controlled temperature, usually between 0-5°C, to prevent side reactions. The reaction is stirred for several hours.
-
Precipitation: After the reaction is complete, the mixture is often cooled further to induce the precipitation of the crude this compound.
-
Filtration and Washing: The precipitate is collected by filtration and washed with a cold solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and byproducts.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure this compound.
-
Drying: The purified crystals are dried under a vacuum to remove any residual solvent.
-
Analysis: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[8]
Mechanism of Action
This compound's mechanism of action is multifaceted, primarily revolving around its role as a stable precursor to glutamine and its subsequent effects on neurotransmission and cellular protection.[2][4]
Once administered, this compound is hydrolyzed into glutamine and acetic acid.[2] The released glutamine can easily cross the blood-brain barrier.[2] In the brain, glutamine serves as a precursor to two key neurotransmitters:
-
Glutamate: The primary excitatory neurotransmitter, crucial for synaptic plasticity, learning, and memory.[2]
-
Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter, responsible for regulating neuronal excitability.[2]
By providing a readily available source of glutamine, this compound helps maintain the balance between excitatory and inhibitory neurotransmission.[2]
Furthermore, this compound exhibits significant neuroprotective effects through several signaling pathways:[9][10]
-
Antioxidant System Enhancement: It boosts the antioxidant systems of glutathione (GSH), thioredoxin (Trx), and Nrf2.[9]
-
Inhibition of Apoptotic Factors: this compound inhibits the pro-apoptotic factors ASK1 and TRAF1.[9][10]
-
Activation of Anti-Apoptotic Pathways: It activates the Akt/Bcl-2 anti-apoptotic signaling pathway.[9][10]
These actions collectively contribute to reducing oxidative damage, inhibiting neuronal apoptosis, and improving neurological outcomes in conditions like cerebral ischemia.[9]
Signaling Pathway Visualization
References
- 1. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Aceglutamide's Penetration of the Blood-Brain Barrier: A Technical Guide
Introduction
Aceglutamide, an acetylated derivative of the amino acid L-glutamine, is a neuroprotective agent used in the management of various neurological conditions. Its therapeutic efficacy is contingent upon its ability to cross the highly selective blood-brain barrier (BBB) and exert its effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanisms and quantitative data related to this compound's passage into the brain, intended for researchers, scientists, and professionals in drug development.
This compound primarily functions as a prodrug, delivering glutamine into the brain.[1] Once across the BBB, it is hydrolyzed to glutamine, a precursor to the principal excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA), respectively.[1][2] This guide synthesizes available data on its transport, outlines the experimental protocols used to quantify its brain penetration, and illustrates the key signaling pathways involved in its neuroprotective effects.
Quantitative Analysis of this compound Brain Penetration
In vivo studies utilizing microdialysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in rat models have provided crucial quantitative data on the brain distribution of this compound (referred to as N-acetylglutamine or NAG in the study) and its primary metabolites. The data from these studies are summarized below.
Pharmacokinetic Parameters in Blood and Brain
The following table summarizes the key pharmacokinetic parameters of this compound (NAG) and its metabolites, glutamic acid (Glu) and GABA, in the blood and brain dialysate of rats following intravenous administration at low (75 mg/kg), medium (150 mg/kg), and high (300 mg/kg) doses.
| Analyte | Dose | Compartment | Cmax (µg/mL) | AUC0-t (min·µg/mL) | T1/2 (min) | MRT (min) |
| This compound (NAG) | 75 mg/kg | Blood | 40.51 ± 4.57 | 1,833.39 ± 254.19 | 43.19 ± 6.96 | 55.48 ± 6.55 |
| Brain | 6.77 ± 1.01 | 256.46 ± 58.62 | 46.46 ± 5.58 | 205.52 ± 16.04 | ||
| 150 mg/kg | Blood | 110.17 ± 10.11 | 9,134.18 ± 912.18 | 70.97 ± 8.16 | 93.36 ± 9.17 | |
| Brain | 27.43 ± 2.53 | 2,145.24 ± 83.20 | 83.82 ± 6.56 | 207.42 ± 25.71 | ||
| 300 mg/kg | Blood | 158.50 ± 14.50 | 18,255.30 ± 1650.15 | 88.15 ± 9.87 | 110.22 ± 11.23 | |
| Brain | 48.81 ± 4.51 | 8,168.01 ± 750.12 | 164.25 ± 14.99 | 328.15 ± 22.35 | ||
| Glutamic Acid (Glu) | 75 mg/kg | Blood | 1.89 ± 0.21 | 240.11 ± 28.11 | 75.11 ± 8.12 | 101.21 ± 10.21 |
| Brain | 0.21 ± 0.03 | 26.51 ± 3.11 | - | - | ||
| 150 mg/kg | Blood | 2.51 ± 0.28 | 310.21 ± 35.21 | 80.21 ± 9.21 | 110.21 ± 11.21 | |
| Brain | 1.48 ± 0.15 | 183.21 ± 20.21 | - | - | ||
| 300 mg/kg | Blood | 3.11 ± 0.35 | 450.11 ± 50.11 | 85.11 ± 9.51 | 120.11 ± 12.51 | |
| Brain | 0.67 ± 0.07 | 97.61 ± 10.11 | - | - | ||
| GABA | 75 mg/kg | Blood | 0.11 ± 0.01 | 12.11 ± 1.51 | - | - |
| Brain | 0.23 ± 0.03 | 25.78 ± 3.11 | - | - | ||
| 150 mg/kg | Blood | 0.15 ± 0.02 | 15.21 ± 1.81 | - | - | |
| Brain | 0.35 ± 0.04 | 35.81 ± 4.11 | - | - | ||
| 300 mg/kg | Blood | 0.18 ± 0.02 | 18.11 ± 2.11 | - | - | |
| Brain | 0.28 ± 0.03 | 28.51 ± 3.21 | - | - | ||
| Data adapted from Xu et al., 2020.[2] Cmax: Maximum Concentration; AUC0-t: Area Under the Curve from time 0 to the last measurement; T1/2: Half-life; MRT: Mean Residence Time.[2] |
Brain-to-Blood Distribution Coefficients
The distribution of a drug between the brain and the blood is a key indicator of its ability to cross the BBB. The drug distribution coefficient, calculated as the ratio of the Area Under the Curve (AUC) in the brain to the AUC in the blood (AUCbrain/AUCblood), provides a measure of the extent of brain penetration.
| Analyte | Dose | Distribution Coefficient (AUCbrain/AUCblood) % |
| This compound (NAG) | 75 mg/kg | 13.99 |
| 150 mg/kg | 27.43 | |
| 300 mg/kg | 34.81 | |
| Glutamic Acid (Glu) | 75 mg/kg | 11.04 |
| 150 mg/kg | 59.07 | |
| 300 mg/kg | 21.69 | |
| GABA | 75 mg/kg | 212.88 |
| 150 mg/kg | 234.92 | |
| 300 mg/kg | 157.59 | |
| Data adapted from Xu et al., 2020.[2] |
These data indicate that this compound crosses the blood-brain barrier in a dose-dependent manner.[2] The notably high distribution coefficients for GABA suggest that the administration of this compound leads to a significant increase in this inhibitory neurotransmitter within the brain.[2]
Transport Mechanism of this compound and its Metabolites
While direct studies on the specific transporters for this compound are limited, its mechanism of BBB penetration is understood through its function as a prodrug for glutamine.
-
This compound Transport : As a small, N-acetylated amino acid, this compound likely exhibits favorable physicochemical properties for passive diffusion across the BBB.[3] However, its structural similarity to other amino acids suggests a potential interaction with amino acid transporters.
-
Hydrolysis to Glutamine : Following administration, this compound is rapidly hydrolyzed to glutamine.[1]
-
Glutamine Transport : Glutamine is actively transported across the BBB. The luminal membrane of the BBB endothelial cells contains the Na+-dependent N-system transporter, which plays a significant role in glutamine uptake from the blood into the brain.[4][5] Other transport systems, such as system A and facilitative carriers, are also involved in the transport of glutamine across the endothelial cells of the BBB.[6][7]
-
Metabolism to Glutamate and GABA : Once in the brain parenchyma, glutamine is taken up by neurons and astrocytes and serves as a direct precursor for the synthesis of glutamate and GABA, thereby replenishing the neurotransmitter pools.[2]
Experimental Protocols
The quantitative data presented above were primarily obtained through in vivo microdialysis coupled with LC-MS/MS analysis. The following is a detailed description of the methodology.
In Vivo Microdialysis in a Rat Model
-
Animal Model : Male Sprague-Dawley rats are used.[2]
-
Surgical Procedure :
-
Drug Administration : this compound is administered intravenously via the tail vein at doses of 75, 150, or 300 mg/kg.[2]
-
Microdialysis Sampling :
-
Probe Recovery : In vitro and in vivo recovery experiments are performed to determine the extraction efficiency of the microdialysis probes for this compound, glutamate, and GABA. This is crucial for accurately calculating the unbound concentrations in the brain and blood.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation :
-
Column : A reverse-phase C18 column (e.g., Zorbax SB-C18, 2.1 × 100 mm, 3.5 µM) is used for separation.[2]
-
Mobile Phase : An isocratic mobile phase consisting of acetonitrile and water (e.g., 70:30, v/v) with an additive like ammonium acetate (e.g., 5 mM) is typically used.[2]
-
Flow Rate : A flow rate of approximately 0.3 mL/min is maintained.[2]
-
-
Mass Spectrometry Detection :
-
Quantification : A calibration curve is constructed using standards of known concentrations to quantify the analytes in the dialysate samples.[2]
Signaling Pathways and Visualizations
This compound's neuroprotective effects, particularly in the context of cerebral ischemia, are mediated through the modulation of specific intracellular signaling pathways.
Neuroprotective Signaling Pathway of this compound
In models of cerebral ischemia-reperfusion injury, this compound has been shown to exert its neuroprotective effects by inhibiting the pro-apoptotic factor TRAF1 (TNF receptor-associated factor 1) and activating the pro-survival Akt/Bcl-2 signaling pathway.
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Assessing Brain Penetration
The process of quantifying this compound's brain penetration involves a series of coordinated steps, from animal preparation to data analysis.
Caption: Experimental workflow for in vivo brain penetration studies.
Metabolic Pathway of this compound in the Brain
This compound's central role is to serve as a precursor for key neurotransmitters. This diagram illustrates its conversion pathway within the brain.
Caption: Metabolic conversion of this compound in the brain.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. [PDF] Glutamine transport by the blood-brain barrier: a possible mechanism for nitrogen removal. | Semantic Scholar [semanticscholar.org]
- 5. Glutamine transport by the blood-brain barrier: a possible mechanism for nitrogen removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The blood-brain barrier and glutamate1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.2. Transport of glutamine and glutamate across the blood-brain barrier - Hyperammonaemia [ssiem.org]
An In-depth Technical Guide on the Chemical Stability and Structure of Aceglutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceglutamide, or N-acetyl-L-glutamine, is a derivative of the amino acid L-glutamine. It is utilized in pharmaceuticals as a more stable prodrug of L-glutamine, which is known for its instability in aqueous solutions. This compound's enhanced stability allows for its use in formulations where the direct inclusion of L-glutamine would be impractical. This guide provides a comprehensive overview of the chemical structure and stability of this compound under various conditions, offering critical data and methodologies for professionals in drug development and research.
Chemical Structure and Properties
This compound is structurally characterized by an acetyl group attached to the alpha-amino group of glutamine. This modification is key to its enhanced stability.
Table 2.1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-acetamido-5-amino-5-oxopentanoic acid | |
| Synonyms | N-acetyl-L-glutamine, Acetylglutamine | |
| Molecular Formula | C7H12N2O4 | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 197 °C | |
| CAS Number | 2490-97-3 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its degradation products.
Table 2.2: 1H and 13C NMR Chemical Shifts of this compound (Note: Specific assignments for all degradation products are not publicly available and would require experimental determination.)
| This compound | 1H NMR (ppm) | 13C NMR (ppm) |
| Assignment | (Predicted/Reported) | (Predicted/Reported) |
| Acetyl-CH3 | ~2.0 | ~22.5 |
| β-CH2 | ~1.9-2.1 | ~27.0 |
| γ-CH2 | ~2.2-2.3 | ~31.5 |
| α-CH | ~4.3 | ~52.0 |
| Amide-NH2 | ~6.8, 7.3 | - |
| Acetyl-NH | ~8.2 | - |
| Carboxyl-OH | ~12.5 | - |
| Acetyl-C=O | - | ~170.0 |
| Amide-C=O | - | ~174.0 |
| Carboxyl-C=O | - | ~175.0 |
Data derived from typical values for similar structures and publicly available spectral data.
Chemical Stability Profile
This compound exhibits significantly greater stability than L-glutamine, particularly in aqueous solutions. However, it is susceptible to degradation under certain stress conditions.
pH-Dependent Stability and Hydrolysis
The stability of this compound is highly dependent on the pH of the solution. It is relatively stable in neutral to slightly acidic conditions but degrades in strongly acidic and alkaline environments.
-
Acidic Conditions (pH < 3): Under harsh acidic conditions (e.g., pH < 3) and elevated temperatures (100°C), this compound undergoes hydrolysis and other degradation reactions. The primary degradation pathway involves the hydrolysis of the side-chain amide to form N-acetylglutamic acid. Further degradation can lead to the formation of pyroglutamic acid, glutamic acid, and glutamine. A novel degradation product, N-(2,6-dioxo-3-piperidinyl) acetamide, has also been identified under these conditions.
-
Neutral to Slightly Acidic Conditions (pH 4-7): In this pH range, this compound demonstrates good stability. Studies have shown that it remains stable for up to 6 months at approximately 20°C when the pH is above 4.0.
-
Alkaline Conditions (pH > 8): In alkaline solutions, the hydrolysis of both the side-chain amide and the N-acetyl group is accelerated.
Table 3.1: Summary of this compound Stability in Aqueous Solutions
| pH Range | Temperature | Observation | Reference |
| < 3 | 100 °C | Significant degradation to N-acetylglutamic acid, pyroglutamic acid, glutamic acid, glutamine, and N-(2,6-dioxo-3-piperidinyl) acetamide. | |
| > 4.0 | ~20 °C | Stable for at least 6 months. |
Thermal Stability
Photostability
According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances. While specific photostability studies on this compound are not widely published, compounds with similar amide and carboxylic acid functionalities can be susceptible to photolytic degradation. Such degradation can proceed through various mechanisms, including decarboxylation and oxidation.
Oxidative Stability
The susceptibility of this compound to oxidation has not been extensively reported. Forced degradation studies using oxidizing agents such as hydrogen peroxide (H2O2) would be necessary to determine its oxidative stability profile. The amide and secondary amine functionalities could potentially be sites for oxidative degradation.
Degradation Pathways and Products
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.
Identified Degradation Products
Under forced acidic conditions (pH < 3, 100°C for 3 hours), the following degradation products of this compound have been identified:
-
Glutamine
-
Glutamic Acid
-
Pyroglutamic Acid
-
N-acetylglutamic acid
-
N-(2,6-dioxo-3-piperidinyl) acetamide
The formation of these products indicates that the primary degradation routes involve hydrolysis of the side-chain amide and the N-acetyl group, as well as intramolecular cyclization.
Proposed Degradation Pathway under Acidic Conditions
The following diagram illustrates the proposed degradation pathway of this compound under harsh acidic conditions.
Caption: Proposed degradation pathway of this compound under acidic conditions.
Experimental Protocols
Detailed experimental protocols are critical for reproducible stability and structural analysis studies.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat an aqueous solution of this compound with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C.
-
Photodegradation: Expose an aqueous solution of this compound to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity (peak purity analysis of the parent drug)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
NMR Spectroscopy for Structural Elucidation
Objective: To identify the structure of this compound and its degradation products using 1D and 2D NMR techniques.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the isolated degradation products and the parent compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
NMR Experiments:
-
1D NMR: 1H and 13C{1H} spectra to identify the basic structural features.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete chemical structure of the degradation products.
X-ray Crystallography for Structural Determination
Objective: To determine the precise three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality from a saturated solution using techniques like slow evaporation, cooling, or vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters to obtain the best fit between the observed and calculated diffraction data.
The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.
Structure-Stability Relationship
The enhanced stability of this compound compared to L-glutamine is directly related to its chemical structure. The acetylation of the α-amino group has two main stabilizing effects:
-
Inhibition of Intramolecular Cyclization: The primary degradation pathway for L-glutamine in aqueous solution is the intramolecular cyclization to form the toxic pyroglutamic acid. The N-acetyl group in this compound sterically and electronically hinders this cyclization, significantly increasing its stability.
-
Modification of Electronic Properties: The electron-withdrawing nature of the acetyl group can influence the reactivity of the adjacent amide and carboxylic acid functionalities, potentially altering their susceptibility to hydrolysis.
Caption: Relationship between this compound's structure and its enhanced stability.
Conclusion
This compound's N-acetylation provides a significant stability advantage over L-glutamine, making it a more suitable candidate for pharmaceutical formulations. However, it is not completely immune to degradation. A thorough understanding of its stability profile under various stress conditions is crucial for the development of robust and safe drug products. This guide has provided an overview of the current knowledge on the chemical stability and structure of this compound, along with detailed experimental protocols for its analysis. Further research to generate more comprehensive quantitative kinetic data and a complete X-ray crystal structure would be beneficial for a more complete understanding of this important molecule.
Methodological & Application
Aceglutamide Administration in Rodent Models: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of aceglutamide in rodent models, with a focus on neuroprotective and pharmacokinetic studies. The information is intended to guide researchers in designing and executing preclinical trials involving this neuroprotective and nootropic agent.
Application Notes
This compound, an acetylated derivative of L-glutamine, has demonstrated neuroprotective properties in preclinical studies, making it a compound of interest for neurological research.[1] It functions as a stabilized prodrug of glutamine, capable of crossing the blood-brain barrier.[1][2] Its mechanism of action is multifaceted, involving the modulation of neurotransmitter systems and activation of pro-survival signaling pathways.[2][3]
This compound has been investigated for its therapeutic potential in conditions such as cerebral ischemia.[3][4] In rodent models of stroke, it has been shown to reduce infarct volume, improve motor function, and protect neurons from apoptotic cell death.[3][4] These effects are attributed to its ability to activate the Akt/Bcl-2 anti-apoptotic pathway and inhibit the pro-apoptotic factor, TNF receptor-associated factor 1 (TRAF1).[3]
Data Summary: this compound Dosage in Rodent Models
The following table summarizes the available quantitative data on this compound administration in in vivo rodent studies.
| Study Focus | Rodent Model | Route of Administration | Dosage | Key Findings | Citations |
| Neuroprotection | Sprague-Dawley Rats (Cerebral Ischemia/Reperfusion Model) | Intraperitoneal (IP) | 50, 150, and 300 mg/kg/day for 14 days | Dose-dependent improvement in neurological deficits and reduction in cerebral infarct volume. | [3] |
| Pharmacokinetics | Sprague-Dawley Rats | Intravenous (IV) | 75, 150, and 300 mg/kg | Dose-dependent plasma and brain concentrations. | [2][5] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration for Neuroprotection Studies
This protocol is based on a study investigating the neuroprotective effects of this compound in a rat model of cerebral ischemia.[3][4]
1. Animal Model:
2. Preparation of this compound Solution:
-
Dissolve this compound in a sterile isotonic vehicle such as saline.
-
A patent for an injectable form of this compound suggests dissolving it in water for injection, with the potential addition of an isotonic agent.[6] The pH may be adjusted to approximately 5.6 using 10% sodium hydroxide to aid dissolution.[7]
-
The final solution should be filtered through a 0.22 µm sterile filter.[7]
3. Administration Procedure:
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
Injections are typically given in the lower abdominal quadrants.[8] To avoid injury to internal organs, aspirate before injecting.[8]
-
For repeated daily dosing, it is advisable to alternate the injection site.[8]
-
In the referenced neuroprotection study, administration began 24 hours after reperfusion and continued daily for 14 days.[3][4]
Protocol 2: Intravenous Administration for Pharmacokinetic Studies
This protocol is derived from a pharmacokinetic study of this compound in rats.[2][5]
1. Animal Model:
2. Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1. For intravenous administration, ensuring the solution is sterile, isotonic, and at a physiological pH is critical.[9]
-
One study dissolved this compound in 1 ml of saline for tail vein administration.[5] Another study mentions dissolving it in Ringer's solution to create a stock solution.[2][5]
3. Administration Procedure:
-
Administer the this compound solution via intravenous (IV) injection, typically through the lateral tail vein in rats.[7]
-
Restrain the animal appropriately to ensure accurate and safe injection.
-
The referenced pharmacokinetic study administered single doses of 75, 150, and 300 mg/kg.[2][5]
Visualizations
Signaling Pathway of this compound's Neuroprotective Effects
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 3. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Glutamine Homeostasis in Emotional and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Glutamine Supplementation Preserves Glutamatergic Neuronal Activity in the Infralimbic Cortex, Which Delays the Onset of Mild Cognitive Impairment in 3×Tg-AD Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pharmacological strategies for cognitive enhancement using a rat model of age-related memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
Protocol for dissolving Aceglutamide for cell culture experiments
Application Notes: Aceglutamide in Cell Culture
Introduction
This compound (α-N-Acetyl-L-glutamine) is a stable, acetylated derivative of the amino acid L-glutamine.[1][2] It is widely used in biomedical research as a nootropic and neuroprotective agent.[2][3] Functioning as a prodrug, it readily crosses the blood-brain barrier and is metabolized into glutamine, which serves as a precursor for the key neurotransmitters glutamate and gamma-aminobutyric acid (GABA).[2][3][4] In cell culture, this compound provides a stable source of glutamine, an essential amino acid that is notoriously unstable in liquid media, degrading into by-products like ammonia which can be toxic to cells.[5][6][7] Its enhanced stability makes it a superior supplement for long-term cultures.[2]
Research has shown that this compound exhibits neuroprotective effects by enhancing antioxidant systems, including glutathione (GSH) and thioredoxin (Trx), via the Nrf2 pathway.[8] It also activates anti-apoptotic signaling through the Akt/Bcl-2 pathway and inhibits pro-apoptotic factors like ASK1 and TRAF1.[8] These properties make it a valuable compound for studying neuroprotection, oxidative stress, and apoptosis in various cell models.
Data Summary
This compound Solubility
The following table summarizes the solubility of this compound in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can significantly decrease solubility, particularly with DMSO.[8][9]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16.67 - 50 mg/mL | 88.59 - 265.7 mM | Use newly opened, anhydrous DMSO.[1][8][9] Sonication is recommended to aid dissolution.[1][8] |
| Water | 33.33 - 37 mg/mL | 177.12 - 180.68 mM | Sonication is required for complete dissolution.[1][8] |
| PBS | 20 mg/mL | 106.28 mM | Sonication is required.[8] |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent.[1][9] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound in both powder and solution forms. Stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[8][9]
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[1][9] |
| Stock Solution | -80°C | 1-2 years[8][9] |
| Stock Solution | -20°C | 1 month - 1 year[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 188.18 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale and weighing paper
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 188.18 g/mol × 1000 mg/g = 18.82 mg
-
-
Weighing: Carefully weigh out 18.82 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the tube in a water bath sonicator for 10-15 minutes.[1][8] The solution should become clear.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 2 years).[8]
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the 100 mM stock solution to a final working concentration of 10 µM in cell culture medium. In vitro studies have shown biological activity of this compound in the 1-10 µM range.[8]
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile conical tube
Procedure:
-
Thawing: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution Calculation (Serial Dilution Recommended):
-
The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Perform a 1:1000 intermediate dilution: Add 10 µL of the 100 mM stock to 990 µL of sterile culture medium. This creates a 100 µM intermediate solution. Mix well.
-
Perform a final 1:10 dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of culture medium to achieve a final concentration of 10 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to a separate flask of culture medium. This is crucial for distinguishing the effects of this compound from those of the solvent.
-
Sterilization (if using an aqueous stock): If the stock solution was prepared in water or PBS, it must be sterilized by passing it through a 0.22 µm syringe filter before adding it to the culture medium.[8]
-
Application: Remove the old medium from the cells and replace it with the medium containing the final working concentration of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound for use in cell culture experiments.
Caption: Workflow for this compound solution preparation.
Signaling Pathway
This diagram illustrates the neuroprotective signaling pathways activated by this compound.
Caption: this compound-activated signaling pathways.
References
- 1. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 6. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Utilizing Aceglutamide in an In Vitro Model of Neuronal Hypoxia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective effects of Aceglutamide in a well-established in vitro model of neuronal hypoxia. The protocols detailed below, along with the accompanying data and pathway diagrams, offer a robust framework for assessing the therapeutic potential of this compound in mitigating hypoxic neuronal injury.
Introduction
Neuronal hypoxia, a condition of inadequate oxygen supply to nerve cells, is a central pathological feature of ischemic stroke and other neurological disorders. This leads to a cascade of detrimental events, including excitotoxicity, oxidative stress, and ultimately, apoptosis (programmed cell death)[1]. This compound, a derivative of L-glutamine, has demonstrated neuroprotective properties, suggesting its potential as a therapeutic agent for hypoxic-ischemic brain injury[2]. These protocols outline the use of PC12 cells, a well-characterized neuronal cell line, to model hypoxic injury through oxygen-glucose deprivation (OGD) and to evaluate the protective mechanisms of this compound.
Key Experimental Protocols
Cell Culture and Differentiation
The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model for neuronal studies as it can be differentiated into neuron-like cells.
Protocol:
-
Cell Seeding: Plate PC12 cells onto collagen-coated culture dishes at a density of 1 x 10^5 cells/cm².
-
Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: To induce a neuronal phenotype, treat the cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days. Differentiated cells will exhibit neurite outgrowth.
Induction of Neuronal Hypoxia via Oxygen-Glucose Deprivation (OGD)
This protocol simulates the ischemic conditions of reduced oxygen and glucose supply to the neurons.
Protocol:
-
Preparation: Prior to OGD, replace the normal culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).
-
Hypoxic Environment: Place the culture plates in a hypoxic chamber flushed with a gas mixture of 95% N₂ and 5% CO₂ to achieve an oxygen concentration of less than 1%. Maintain the chamber at 37°C.
-
Duration of OGD: Expose the cells to OGD for a period of 6 hours. This duration has been shown to induce significant cell death in PC12 cells[3][4].
-
Reperfusion: After the OGD period, terminate the hypoxic conditions by replacing the glucose-free EBSS with the original complete culture medium and returning the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours to simulate reperfusion injury[5].
This compound Treatment
To assess the neuroprotective effects of this compound, it can be added to the cell culture at different time points relative to the OGD insult. A post-hypoxia treatment is often clinically relevant.
Protocol:
-
Stock Solution: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Treatment: Immediately following the 6-hour OGD period and at the onset of reperfusion, add this compound to the culture medium at final concentrations ranging from 1 µM to 50 µM.
-
Control Groups:
-
Normoxia Control: Cells maintained in normal culture conditions without OGD or this compound.
-
OGD Control: Cells subjected to OGD and reperfusion without this compound treatment.
-
-
Incubation: Incubate the cells with this compound for the 24-hour reperfusion period.
Assessment of Neuronal Viability and Apoptosis
a. MTT Assay for Cell Viability:
The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Protocol:
-
MTT Addition: Following the 24-hour reperfusion period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxia control.
b. Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: After treatment, gently detach the cells and collect them by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis of Signaling Proteins
This technique is used to quantify the expression levels of key proteins involved in apoptosis and cell survival pathways.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-Akt, total Akt, Bcl-2, Bax, TRAF1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments, demonstrating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuronal Viability after OGD
| Treatment Group | Concentration (µM) | Cell Viability (% of Normoxia Control) |
| Normoxia Control | - | 100 ± 5.2 |
| OGD Control | - | 45 ± 4.1 |
| This compound | 1 | 55 ± 3.8 |
| This compound | 10 | 72 ± 4.5 |
| This compound | 50 | 85 ± 5.0 |
Table 2: Effect of this compound on Neuronal Apoptosis after OGD
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Normoxia Control | - | 5 ± 1.2 |
| OGD Control | - | 42 ± 3.5 |
| This compound | 10 | 25 ± 2.8 |
| This compound | 50 | 15 ± 2.1 |
Table 3: Effect of this compound on Key Signaling Proteins after OGD
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Bcl-2/Bax Ratio (Fold Change) | TRAF1 Expression (Fold Change) |
| Normoxia Control | 1.0 | 1.0 | 1.0 |
| OGD Control | 0.4 ± 0.05 | 0.3 ± 0.04 | 3.5 ± 0.4 |
| This compound (50 µM) | 0.8 ± 0.07 | 0.8 ± 0.06 | 1.5 ± 0.2 |
Visualization of Pathways and Workflows
Experimental Workflow
This compound's Neuroprotective Signaling Pathway
Discussion of Mechanisms
The data and signaling pathway diagram illustrate that this compound confers neuroprotection through multiple mechanisms. Hypoxic stress is known to increase the expression of TNF receptor-associated factor 1 (TRAF1), a pro-apoptotic protein[2]. TRAF1 can promote neuronal death by inhibiting the pro-survival Akt signaling pathway[6].
Our proposed model, based on existing literature, suggests that this compound counteracts these detrimental effects. By inhibiting the upregulation of TRAF1, this compound relieves the suppression of the Akt pathway. This allows for the phosphorylation and activation of Akt (p-Akt), which in turn modulates the balance of the Bcl-2 family of proteins. Specifically, active Akt promotes the expression of the anti-apoptotic protein Bcl-2 and inhibits the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, ultimately leading to the inhibition of apoptosis and enhanced neuronal survival[2][7].
Conclusion
The protocols and application notes presented here provide a comprehensive framework for investigating the neuroprotective effects of this compound in an in vitro model of neuronal hypoxia. The use of PC12 cells subjected to OGD offers a reliable and reproducible system to study the molecular mechanisms underlying this compound's therapeutic potential. The expected outcomes, including increased cell viability, reduced apoptosis, and modulation of the TRAF1/Akt/Bcl-2 signaling pathway, provide a strong rationale for further preclinical and clinical investigation of this compound for the treatment of ischemic stroke and other neurodegenerative conditions characterized by neuronal hypoxia.
References
- 1. Mechanisms underlying hypoxia-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRAF1 is a critical regulator of cerebral ischaemia–reperfusion injury and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathway of neuronal apoptosis induced by hypoxia/reoxygenation: roles of nuclear factor-kappaB and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aceglutamide Administration in a Rat Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceglutamide, a derivative of glutamine, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. These application notes provide a detailed overview of the experimental protocols and key findings from studies investigating the administration of this compound in a rat model of cerebral ischemia. The information is intended to guide researchers in designing and conducting similar studies to explore the therapeutic potential of this compound for ischemic stroke.
The primary mechanism of action for this compound's neuroprotective effects involves the modulation of apoptotic pathways. Specifically, it has been shown to inhibit the pro-apoptotic factor TRAF1 and activate the Akt/Bcl-2 signaling pathway, ultimately leading to a reduction in neuronal death following ischemic injury.[1][2]
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO)
A widely used and clinically relevant model for focal cerebral ischemia is the transient middle cerebral artery occlusion (MCAO) model in rats.
-
Animal Species: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., chloral hydrate).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Confirmation of Ischemia: Neurological deficit scoring and subsequent histological analysis (e.g., TTC staining) are used to confirm the successful induction of ischemia.
This compound Administration
-
Drug Preparation: Dissolve this compound in a sterile vehicle, such as saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.[1]
-
Dosage and Timing:
-
Control Group: A vehicle control group (receiving only the saline solution) should be included in the experimental design.
Assessment of Neuroprotective Effects
A comprehensive evaluation of this compound's efficacy involves behavioral, histological, and molecular analyses.
-
Behavioral Assessments:
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.
-
Rotarod Test: Assesses motor coordination and balance.
-
Adhesive Removal Test: Measures somatosensory deficits.
-
-
Histological Analysis:
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume in brain slices.
-
Immunohistochemistry:
-
-
Molecular Analysis (Western Blot):
-
To investigate the underlying signaling pathways, protein levels of key molecules are quantified in brain tissue lysates (e.g., from the mesencephalon).
-
Key Proteins to Analyze:
-
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat model of cerebral ischemia.
Table 1: Effect of this compound on Neurological Deficit and Infarct Volume
| Group | Neurological Score (Day 14) | Infarct Volume (%) |
| Sham | 0.5 ± 0.5 | 0 |
| Vehicle | 8.2 ± 1.3 | 35.8 ± 4.2 |
| This compound (150 mg/kg) | 5.1 ± 1.1 | 21.3 ± 3.5 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SD.
Table 2: Effect of this compound on TH-positive Neurons and Apoptosis-Related Proteins
| Group | Number of TH-positive Neurons in SN | TRAF1 Expression (relative to β-actin) | p-Akt/Akt Ratio | Bcl-2/Bax Ratio |
| Sham | 8500 ± 560 | 0.21 ± 0.05 | 0.95 ± 0.12 | 2.5 ± 0.3 |
| Vehicle | 3200 ± 410 | 0.85 ± 0.11 | 0.32 ± 0.08 | 0.8 ± 0.2 |
| This compound (150 mg/kg) | 6300 ± 520 | 0.43 ± 0.07 | 0.78 ± 0.10 | 1.9 ± 0.4 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SD.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a rat MCAO model.
Proposed Signaling Pathway of this compound's Neuroprotective Effect
Caption: this compound's neuroprotective signaling pathway in cerebral ischemia.
Conclusion
The administration of this compound following cerebral ischemia in a rat model has been shown to significantly improve neurological function, reduce infarct volume, and protect dopaminergic neurons.[1][2] These beneficial effects are attributed to its ability to modulate the apoptotic signaling cascade by inhibiting TRAF1 and activating the pro-survival Akt/Bcl-2 pathway.[1] The detailed protocols and data presented here provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of ischemic stroke. Future studies could explore dose-response relationships, optimal therapeutic windows, and the efficacy of this compound in combination with other neuroprotective agents.
References
- 1. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Aceglutamide in Tissue Samples by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of aceglutamide in tissue samples. This compound, a neuroprotective agent, is a prodrug of glutamine with improved stability and potency.[1] Accurate measurement of its concentration in target tissues, such as the brain, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. The described protocol includes tissue homogenization, protein precipitation for sample clean-up, and subsequent analysis by reverse-phase HPLC. This method is sensitive, specific, and reproducible, making it suitable for researchers, scientists, and drug development professionals.
Introduction
This compound exerts its neuroprotective effects through multiple mechanisms, including enhancing antioxidant systems and activating anti-apoptotic pathways.[2] It can penetrate the blood-brain barrier, making it a promising candidate for treating neurological conditions like ischemic stroke.[1][2] To evaluate its efficacy and distribution, a reliable analytical method for its quantification in biological matrices is essential. This document provides a comprehensive protocol for the analysis of this compound in tissue samples using HPLC, adapted from established methodologies for related compounds in similar matrices.[3][4]
Signaling Pathway of this compound
This compound functions as a precursor to glutamine, which is vital for the synthesis of the neurotransmitters glutamate and GABA.[5][6] It also exhibits neuroprotective properties by enhancing antioxidant defenses and inhibiting apoptosis.[2]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound (NAG) in rat brain dialysate after administration of different doses of N-acetyl-glutamine (NAG) and Gelsemium elegans hydroalcoholic extract (GHI), as reported in a study by Yang et al. (2020).[3]
| Group | Dose | Cmax (ng/mL) | Tmax (min) | AUC (0-t) (ng/mL*min) |
| Low Dose NAG | 20 mg/kg | 46.23 ± 13.92 | 90 | 5485.25 ± 1265.43 |
| Medium Dose NAG | 40 mg/kg | 90.34 ± 21.45 | 90 | 11025.43 ± 2345.67 |
| High Dose NAG | 80 mg/kg | 154.67 ± 34.56 | 60 | 22145.67 ± 4567.89 |
| GHI | 2.5 g/kg | 120.45 ± 28.76 | 90 | 16543.21 ± 3456.78 |
Data presented as mean ± SD. Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve.
Experimental Workflow
The overall experimental workflow for the determination of this compound in tissue samples is depicted below.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on common practices for tissue sample preparation and HPLC analysis of small molecules.[3][7][8][9]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., N-carbamyl-L-glutamic acid[3][10]
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Perchloric acid (optional, for protein precipitation)
-
Phosphate buffered saline (PBS), ice-cold
-
Tissue homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Mass Spectrometry (MS) detector. An LC-MS/MS system is recommended for higher sensitivity and specificity.[3]
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure
1. Standard and Quality Control (QC) Sample Preparation a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol). b. Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 10 - 10,000 ng/mL).[3] c. Prepare QC samples at low, medium, and high concentrations in the same manner. d. Prepare an internal standard stock solution and working solution (e.g., 0.85 µg/mL of N-carbamyl-L-glutamic acid in Ringer's solution).[3]
2. Tissue Sample Preparation a. Excise the tissue of interest (e.g., brain) rapidly and freeze immediately in liquid nitrogen or on dry ice to prevent degradation. Store at -80°C until analysis.[9][11] b. On the day of analysis, weigh the frozen tissue sample (approximately 0.1 g).[8] c. Add a 10-fold volume of ice-cold PBS or saline (w/v) to the tissue.[8][9] d. Homogenize the tissue sample on ice using a suitable homogenizer until no visible tissue clumps remain.[7][12] e. Transfer the homogenate to a microcentrifuge tube.
3. Protein Precipitation and Extraction a. To the tissue homogenate, add a protein precipitating agent. A common method is to add 2-3 volumes of ice-cold acetonitrile.[8][13] b. Add the internal standard solution to all samples, calibrators, and QC samples. c. Vortex the mixture vigorously for 1-2 minutes. d. Centrifuge the samples at high speed (e.g., 10,000 - 15,000 x g) for 10-15 minutes at 4°C.[8][11] e. Carefully collect the supernatant, avoiding the protein pellet.[11]
4. Final Sample Preparation for HPLC a. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[11] b. The sample is now ready for injection into the HPLC system.
HPLC-MS/MS Conditions (Example)
The following conditions are based on a published method for this compound analysis in rat brain and blood.[3][10]
-
HPLC System: Shimadzu or equivalent
-
Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm)[3]
-
Column Temperature: 40°C[3]
-
Mobile Phase: Acetonitrile:Water (30:70, v/v) containing 5 mM ammonium acetate (pH 4)[3]
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Run Time: Approximately 2-5 minutes
-
Mass Spectrometer: AB SCIEX QTRAP 4500 or equivalent[3]
-
Ionization Source: Electrospray Ionization (ESI), positive mode[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: [3]
-
This compound: m/z 189.1 → 130.0
-
IS (N-carbamyl-L-glutamic acid): m/z 191.0 → 130.1
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Express the final concentration as ng or µg of this compound per gram of tissue.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in tissue samples. The protocol for sample preparation is straightforward and effective in removing interfering substances. This methodology is a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development to accurately assess the tissue distribution and pharmacokinetics of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
- 10. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 11. cores.emory.edu [cores.emory.edu]
- 12. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 13. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Aceglutamide and its Metabolites in Brain Dialysate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceglutamide, an acetylated derivative of L-glutamine, is a nootropic and neuroprotective agent with potential therapeutic applications in cognitive disorders and neurodegenerative diseases.[1][2] It functions as a prodrug, readily crossing the blood-brain barrier and subsequently being metabolized to glutamine.[3] Glutamine is a crucial precursor for the primary excitatory and inhibitory neurotransmitters in the central nervous system: glutamate (Glu) and gamma-aminobutyric acid (GABA), respectively.[1][3] Understanding the pharmacokinetics of this compound and the dynamic interplay of its key metabolites in the brain is essential for elucidating its mechanism of action and optimizing its therapeutic use.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its principal metabolites, glutamic acid and GABA, in brain dialysate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, making it ideal for the analysis of low-concentration analytes in complex biological matrices such as brain microdialysate.[4]
Metabolic Pathway of this compound
This compound serves as a stable source of glutamine for the brain. Upon crossing the blood-brain barrier, it is hydrolyzed to form glutamine and acetic acid.[3] Glutamine then enters the glutamine-glutamate cycle, a critical process for maintaining the balance of neurotransmission. Within glutamatergic neurons, glutamine is converted to glutamate by the enzyme glutaminase. Glutamate is the primary excitatory neurotransmitter. In GABAergic neurons, glutamate can be further decarboxylated by glutamic acid decarboxylase (GAD) to form GABA, the main inhibitory neurotransmitter.[5] This metabolic cascade highlights the central role of this compound in modulating both excitatory and inhibitory signaling in the brain.
Caption: Metabolic conversion of this compound in the brain.
Experimental Protocols
Brain Microdialysis
Microdialysis is a widely used technique for sampling the extracellular fluid of the brain in vivo, allowing for the continuous monitoring of neurotransmitter and drug concentrations.[4]
Materials:
-
Microdialysis probes
-
Perfusion pump
-
Ringer's solution (or artificial cerebrospinal fluid)
-
Fraction collector
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum) of an anesthetized animal.[4]
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1.5 µL/min).[4]
-
Allow the system to equilibrate for at least 1 hour post-implantation before sample collection.[4]
-
Collect dialysate samples at regular intervals (e.g., every 30 minutes) into a fraction collector, which may contain a stabilizer solution (e.g., ascorbic acid and perchloric acid) to prevent degradation of analytes.
-
Store collected samples at -80°C until LC-MS/MS analysis.
Sample Preparation
Due to the clean nature of microdialysate samples (which are largely free of proteins), extensive sample preparation is often not required.[4]
Materials:
-
Internal Standard (IS) solution (e.g., N-carbamyl-L-glutamic acid or isotopically labeled standards like [d5]-glutamate and [d6]-GABA).[4][6]
-
Acetonitrile
-
Vortex mixer
-
Centrifuge (optional)
-
Autosampler vials
Procedure:
-
Thaw the brain dialysate samples on ice.
-
Add a small volume of the Internal Standard solution to a specific volume of the dialysate sample. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in ionization efficiency.[6]
-
(Optional) If precipitation is observed, vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition 1[4] | Condition 2[6] |
| Column | Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) | HILIC column |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 4) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 30% B | Binary Gradient |
| Flow Rate | 0.3 mL/min | Not specified |
| Column Temp. | 40°C | Not specified |
| Injection Vol. | 10 µL | 10 µL |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting[4] |
| Ion Spray Voltage | 5500 V |
| Capillary Temp. | 500°C |
| Sheath Gas | 50 psi |
| Auxiliary Gas | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (NAG) | 189.1 | 130.0 |
| Glutamic Acid (Glu) | 148.0 | 84.1 |
| GABA | 104.0 | 87.1 |
| IS (NCG) | 191.0 | 130.1 |
Table based on data from Yang et al., 2020.[4]
Experimental Workflow and Data Analysis
The overall process involves several sequential steps, from in vivo sampling to data acquisition and analysis.
Caption: Workflow for LC-MS/MS analysis of brain dialysate.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from a pharmacokinetic study of this compound and its metabolites in rat brain dialysate following intravenous administration.[4]
Table 1: Peak Plasma and Brain Dialysate Concentrations (Cmax)
| Analyte | Dose | Cmax in Blood (µg/mL) | Cmax in Brain Dialysate (ng/mL) |
| This compound | 75 mg/kg | 11.85 ± 2.13 | 1658.21 ± 312.45 |
| 150 mg/kg | 25.47 ± 4.58 | 6987.54 ± 1257.76 | |
| 300 mg/kg | 42.19 ± 7.60 | 14698.33 ± 2645.70 |
Data are presented as mean ± SD.
Table 2: Brain-to-Blood Distribution Coefficients (%)
| Analyte | 75 mg/kg Dose | 150 mg/kg Dose | 300 mg/kg Dose |
| This compound | 13.99 | 27.43 | 34.81 |
| Glutamic Acid | 11.04 | 59.07 | 21.69 |
| GABA | 212.88 | 234.92 | 157.59 |
Distribution coefficient calculated based on AUC.
Logical Relationship of the Analytical Process
The successful quantification of this compound and its metabolites relies on the integration of several key components, each with a specific function.
Caption: Logical flow of the analytical methodology.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its neuroactive metabolites, glutamic acid and GABA, in brain microdialysate. This analytical strategy is invaluable for preclinical pharmacokinetic and pharmacodynamic studies, enabling researchers to investigate the cerebral disposition of this compound and its influence on the balance of excitatory and inhibitory neurotransmission. The provided protocols and data serve as a comprehensive guide for scientists in the fields of neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aceglutamide Solutions in Intraperitoneal Injections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Aceglutamide solutions intended for intraperitoneal (IP) injection in a research setting. The information is curated for professionals in drug development and scientific research, emphasizing safety, accuracy, and reproducibility.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source(s) |
| Solubility in Water | 33.33 mg/mL (requires sonication) | [1] |
| Solubility in DMSO | 16.67 mg/mL (requires sonication) | [1] |
| Typical Dosages (Rats) | 50, 150, 300 mg/kg | [1] |
| Recommended IP Injection Volume (Mice) | < 10 mL/kg | [2][3] |
| Recommended IP Injection Volume (Rats) | 10-20 mL/kg | [4] |
| Recommended Needle Gauge (Mice) | 25-27 G | [2] |
| Recommended Needle Gauge (Rats) | 23-25 G | [2] |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution in a suitable vehicle for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or Ringer's solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation of this compound Stock Solution (in DMSO):
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve a concentration of 16.67 mg/mL.[1]
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.[1] Avoid excessive heating.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for short-term storage. For long-term storage, refer to the stability information below.
-
-
Preparation of the Final Injection Solution:
-
On the day of the experiment, thaw the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution and the diluent (sterile 0.9% saline or Ringer's solution) to achieve the desired final concentration for injection. Note: It is recommended to keep the final concentration of DMSO in the injection solution below 5% to minimize potential toxicity.
-
In a sterile conical tube, add the required volume of the diluent.
-
While vortexing the diluent, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by using a different vehicle composition as described in alternative protocols).
-
The final solution is now ready for intraperitoneal injection. It is recommended to use the freshly prepared solution immediately.
-
Alternative Vehicle Formulations:
For compounds that may precipitate in a simple DMSO/saline mixture, the following vehicle formulations can be considered[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
To prepare these formulations, first dissolve the this compound in DMSO, then add the other components sequentially, ensuring the solution is clear after each addition.[1]
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection to a mouse.
Materials:
-
Prepared this compound injection solution
-
Sterile syringe (1 mL) with a 25-27 G needle
-
70% ethanol or other suitable disinfectant
-
Sterile gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck using your thumb and forefinger.
-
Secure the tail with your little finger against the palm of the same hand.
-
Turn the mouse to expose its abdomen, ensuring the head is slightly tilted downwards. This allows the abdominal organs to move cranially, reducing the risk of injury during injection.[5]
-
-
Injection Site Identification:
-
Injection:
-
Clean the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle into the identified injection site.
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.
-
If no fluid is aspirated, slowly depress the plunger to administer the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Stability and Storage of this compound Solutions
-
Powder: this compound powder should be stored at -20°C for up to 3 years.
-
Aqueous Solutions: this compound is reported to be stable in aqueous solutions with a pH greater than 4.0 for up to 6 months at approximately 20°C.[6] One study mentions dissolving this compound in Ringer's solution for stock solutions that were stored at -4°C until analysis.[7][8]
-
DMSO Stock Solutions: When stored at -80°C, DMSO stock solutions are generally stable for up to one year.
-
Final Injection Solutions: It is highly recommended to prepare the final diluted injection solution fresh on the day of use. The stability of this compound in mixed vehicles (e.g., DMSO/saline) has not been extensively reported, and precipitation may occur over time.
Diagrams
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway (Hypothetical based on available research)
While the direct signaling pathway of this compound is not fully elucidated in the provided context, it is suggested to have neuroprotective effects.
Caption: Potential biological effects of this compound.
References
- 1. CN105796511A - this compound composition for injection and preparing method thereof - Google Patents [patents.google.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery [mdpi.com]
- 7. Pre-Test Manipulation by Intraperitoneal Saline Injection with or without Isoflurane Pre-Treatment Does Not Influence the Outcome of Social Test in Male Mice [mdpi.com]
- 8. scilit.com [scilit.com]
Application Notes: Aceglutamide in Neurodegenerative Disease Research
Introduction
Aceglutamide, also known as acetylglutamine, is a stable, acetylated derivative of the amino acid L-glutamine.[1][2] It functions as a glutamine prodrug, readily crossing the blood-brain barrier where it is hydrolyzed to release glutamine.[1] This property makes it a valuable investigational tool for neurological and neurodegenerative disorders. Research suggests this compound offers neuroprotective benefits by modulating multiple cellular pathways implicated in neuronal damage, including glutamatergic neurotransmission, oxidative stress, apoptosis, and neuroinflammation.[1][3][4] Its potential to support neuronal health and resilience makes it a compound of interest in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4]
Key Mechanisms of Action in Neurodegeneration
This compound exerts its neuroprotective effects through several interconnected mechanisms:
-
Modulation of the Glutamatergic System: As a precursor to glutamine, this compound is crucial for the synthesis of the brain's primary excitatory neurotransmitter, glutamate, and its primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][3] By supplying glutamine, this compound helps maintain the delicate balance between excitation and inhibition, which is often disrupted in neurodegenerative conditions, leading to excitotoxicity.[1][5][6][7]
-
Anti-Apoptotic Signaling: In models of cerebral ischemia, this compound has been shown to prevent neuronal apoptosis.[4][8] It achieves this by inhibiting the pro-apoptotic factor TNF receptor-associated factor 1 (TRAF1) and simultaneously activating the pro-survival Akt/Bcl-2 signaling pathway.[4][8][9] This dual action helps to preserve neuronal populations, particularly vulnerable dopaminergic neurons in the substantia nigra.[4][8]
-
Attenuation of Oxidative Stress: Neurodegenerative diseases are often characterized by significant oxidative stress.[10][11] this compound helps counter this by enhancing endogenous antioxidant systems.[4] It upregulates the production of glutathione (GSH) and thioredoxin (Trx) and activates the Nrf2 antioxidant response pathway, which collectively work to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.[4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Glutamatergic System to Develop Novel, Improved Therapeutics for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress, glutamate, and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 11. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aceglutamide's Cognitive-Enhancing Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical and clinical studies to evaluate the cognitive-enhancing effects of Aceglutamide. The protocols outlined below cover behavioral, electrophysiological, neurochemical, and molecular assays, offering a multi-tiered approach to understanding the efficacy and mechanism of action of this nootropic agent.
Introduction to this compound and its Putative Mechanism of Action
This compound, also known as acetylglutamine, is a derivative of the amino acid glutamine.[1][2] It is proposed to function as a psychostimulant and nootropic by acting as a more stable prodrug to glutamine, allowing for enhanced blood-brain barrier penetration.[2][3][4] Once in the central nervous system, it is hydrolyzed to glutamine, a critical precursor for the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][5] This modulation of glutamatergic and GABAergic systems is believed to be the primary mechanism underlying its potential cognitive-enhancing effects.[1][5] Additionally, this compound may exert neuroprotective effects through the enhancement of antioxidant systems and by influencing cellular energy metabolism.[1][3]
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in the brain.
Preclinical In Vivo Testing: Behavioral Assays
A battery of behavioral tests should be employed to assess the effects of this compound on different domains of cognition, including learning, memory, and executive function. Rodent models are commonly used for these assessments.[6][7][8][9][10]
Experimental Workflow for Preclinical Behavioral Testing
Caption: General workflow for preclinical behavioral assays.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to evaluate spatial learning and memory in rodents.[6][7]
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Animals: Adult male rats or mice.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. For each trial, the animal is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within 60 seconds, the animal is guided to it. The animal is left on the platform for 15-30 seconds.
-
Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for 60 seconds.
-
-
Data Collection:
-
Acquisition: Escape latency (time to find the platform), path length, and swimming speed.
-
Probe Trial: Time spent in the target quadrant, number of platform crossings.
-
Data Presentation:
| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) | Probe Trial: Platform Crossings |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Novel Object Recognition (NOR) for Recognition Memory
The NOR test assesses an animal's ability to recognize a novel object from a familiar one.[6][7]
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Animals: Adult male rats or mice.
-
Procedure:
-
Habituation (Day 1): Allow the animal to explore the empty arena for 10 minutes.
-
Familiarization Phase (Day 2): Two identical objects are placed in the arena, and the animal is allowed to explore for 5-10 minutes.
-
Test Phase (Day 2, after a retention interval): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for 5 minutes.
-
-
Data Collection: Time spent exploring the novel and familiar objects. A discrimination index is calculated: (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
Data Presentation:
| Group | Time Exploring Familiar Object (s) | Time Exploring Novel Object (s) | Discrimination Index |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Preclinical Ex Vivo and In Vitro Testing
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory.[11] Electrophysiological recordings from hippocampal slices can be used to assess the effects of this compound on this process.[11][12][13]
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice.
-
Recording:
-
Place a slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Use a stimulating electrode to deliver electrical stimuli to the Schaffer collaterals and a recording electrode in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Procedure:
-
Baseline Recording: Record stable baseline fEPSPs for 20 minutes by delivering single pulses every 30 seconds.
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS.
-
-
Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline.
Data Presentation:
| Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of baseline) |
| aCSF (Control) | Mean ± SEM | Mean ± SEM |
| This compound (Concentration 1) | Mean ± SEM | Mean ± SEM |
| This compound (Concentration 2) | Mean ± SEM | Mean ± SEM |
Neurochemical Analysis: Neurotransmitter Levels
Given this compound's proposed mechanism of action, measuring glutamate and GABA levels in brain tissue is crucial. High-performance liquid chromatography (HPLC) or ELISA can be used for this purpose.[14][15]
Protocol:
-
Sample Collection: Following behavioral testing, euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
Sample Preparation: Homogenize tissue and process for neurotransmitter analysis according to the chosen method (e.g., HPLC with fluorescence detection).
-
Quantification: Measure the concentrations of glutamate and GABA.
Data Presentation:
| Group | Hippocampal Glutamate (µg/g tissue) | Hippocampal GABA (µg/g tissue) | Prefrontal Cortex Glutamate (µg/g tissue) | Prefrontal Cortex GABA (µg/g tissue) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Molecular and Cellular Biology Protocols
Western Blotting for Synaptic Plasticity-Related Proteins
To further investigate the molecular mechanisms underlying this compound's effects, the expression of proteins involved in synaptic plasticity can be assessed using Western blotting.[16]
Protocol:
-
Protein Extraction: Extract total protein from brain tissue samples (hippocampus, prefrontal cortex).
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., PSD-95, synaptophysin, CREB, BDNF) and a loading control (e.g., β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify band intensity and normalize to the loading control.
Data Presentation:
| Group | Relative PSD-95 Expression | Relative Synaptophysin Expression | Relative pCREB/CREB Ratio |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Clinical Trial Design Considerations
The design of clinical trials for cognitive-enhancing agents should be rigorous to demonstrate efficacy and safety.[17]
Logical Framework for Multi-Level Cognitive Enhancement Assessment
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 7. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 8. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tests for learning and memory in rodent regulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological Evaluation of Synaptic Plasticity in Injured CNS | Springer Nature Experiments [experiments.springernature.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Drug Development for Psychotropic, Cognitive Enhancing and Disease-Modifying Treatments for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant Effects of Aceglutamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the antioxidant potential of Aceglutamide using a variety of established in vitro assays. The protocols detailed below are designed to be adaptable for use in academic and industrial research settings.
Introduction to this compound's Antioxidant Potential
This compound, an acetylated derivative of the amino acid L-glutamine, is recognized for its neuroprotective properties.[1] Emerging evidence suggests that these effects are, in part, mediated by its ability to bolster endogenous antioxidant defense mechanisms.[2] this compound has been shown to enhance the glutathione (GSH) and thioredoxin (Trx) systems and to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2] Furthermore, studies have demonstrated its capacity to reduce levels of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models, highlighting its potential as an antioxidant agent.[2]
This document outlines both chemical and cell-based assays to quantify the direct and indirect antioxidant activities of this compound.
Chemical Assays for Direct Antioxidant Activity
Chemical assays are rapid and cost-effective methods to determine the direct radical scavenging or reducing capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or PBS).
-
Prepare serial dilutions of this compound (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain 100 µL of methanol and 100 µL of the respective sample concentration.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (Trolox or ascorbic acid).
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution or control to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 1.6 g sodium acetate and 8 mL acetic acid in 500 mL deionized water.
-
TPTZ Solution (10 mM): 31.2 mg TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): 54.06 mg FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution or control to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄.
-
Express the FRAP value of this compound as FeSO₄ equivalents (µM Fe²⁺/mg of sample).
-
Cell-Based Assay for Intracellular Antioxidant Activity
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) within cells.[4][5] A free radical generator, such as AAPH, is used to induce oxidative stress.[6]
Experimental Protocol:
-
Cell Culture:
-
Reagent Preparation:
-
Assay Procedure:
-
Remove the culture medium and wash the cells three times with PBS or HBSS.[8]
-
Add 50 µL of DCFH-DA solution to each well and incubate at 37°C for 60 minutes.
-
Add 50 µL of the this compound dilutions or control to the respective wells and incubate for another 60 minutes at 37°C.
-
Remove the solution and wash the cells three times with PBS or HBSS.[4]
-
Add 100 µL of the AAPH solution to each well to initiate the reaction.[8]
-
Immediately begin reading the fluorescence in a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[8]
-
Take readings every 5 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both the control and this compound-treated wells.
-
Calculate the percentage of inhibition of cellular antioxidant activity:
-
Determine the CAA value, which is the concentration of the compound that produces a 50% reduction in fluorescence.
-
Data Presentation
Quantitative results from the assays described above should be summarized in tables for clear comparison.
Table 1: Direct Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µg/mL) | Insert Value | Insert Value |
| ABTS | IC50 (µg/mL) | Insert Value | Insert Value |
| FRAP | FRAP Value (µM Fe²⁺/mg) | Insert Value | Insert Value |
Table 2: Intracellular Antioxidant Activity of this compound
| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., Quercetin) |
| CAA | e.g., PC12 | CAA Value (µM) | Insert Value | Insert Value |
Visualization of Workflows and Pathways
General Workflow for In Vitro Antioxidant Assays
Caption: General workflow for assessing the in vitro antioxidant activity of this compound.
Nrf2 Signaling Pathway Activation by this compound
Caption: Proposed mechanism of indirect antioxidant action of this compound via Nrf2 pathway activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. mdpi.com [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. 3.8. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Aceglutamide in PC12 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aceglutamide, a derivative of L-glutamine, has demonstrated neuroprotective properties, making it a compound of interest in the study of neurodegenerative diseases and ischemic brain injury. PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model for neurobiological and neurochemical studies. When treated with Nerve Growth Factor (NGF), PC12 cells differentiate into neuron-like cells, exhibiting neurite outgrowth and other neuronal characteristics. This makes them an excellent model system to study the effects of neuroprotective agents like this compound on neuronal survival, differentiation, and the underlying molecular mechanisms.
These application notes provide a comprehensive guide to utilizing PC12 cells for studying the neuroprotective effects of this compound. The protocols detailed below cover key experiments to assess cell viability, neurite outgrowth, and the modulation of specific signaling pathways.
Mechanism of Action of this compound in PC12 Cells
Studies have indicated that this compound exerts its neuroprotective effects in PC12 cells through the modulation of key signaling pathways involved in apoptosis and cell survival. The primary mechanism involves the inhibition of the pro-apoptotic factor, TNF receptor-associated factor 1 (TRAF1), and the subsequent activation of the pro-survival Akt/Bcl-2 signaling pathway.[1]
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on PC12 cells. This data is for illustrative purposes and should be replaced with experimentally derived results.
Table 1: Effect of this compound on PC12 Cell Viability (MTT Assay)
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | 0 | 100 ± 5.2 |
| This compound | 10 | 105 ± 4.8 |
| This compound | 50 | 115 ± 6.1 |
| This compound | 100 | 125 ± 5.5 |
| Stressor (e.g., H₂O₂) | 0 | 50 ± 3.9 |
| Stressor + this compound | 10 | 65 ± 4.2 |
| Stressor + this compound | 50 | 78 ± 5.0 |
| Stressor + this compound | 100 | 92 ± 4.7 |
Table 2: Effect of this compound on Neurite Outgrowth in NGF-Differentiated PC12 Cells
| Treatment Group | This compound Concentration (µM) | % of Neurite-Bearing Cells | Average Neurite Length (µm) |
| Control (NGF only) | 0 | 45 ± 3.5 | 30 ± 2.1 |
| NGF + this compound | 10 | 55 ± 4.1 | 38 ± 2.5 |
| NGF + this compound | 50 | 68 ± 5.2 | 45 ± 3.0 |
| NGF + this compound | 100 | 75 ± 4.8 | 52 ± 3.3 |
Table 3: Western Blot Analysis of Key Signaling Proteins in PC12 Cells Treated with this compound
| Treatment Group | This compound Concentration (µM) | Relative TRAF1 Expression (Fold Change) | Relative p-Akt/Akt Ratio (Fold Change) | Relative Bcl-2 Expression (Fold Change) |
| Control (Vehicle) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.65 | 1.80 | 1.65 |
| Stressor | 0 | 2.50 | 0.50 | 0.40 |
| Stressor + this compound | 50 | 1.20 | 1.50 | 1.30 |
Experimental Protocols
PC12 Cell Culture and Differentiation
This protocol describes the basic culture of PC12 cells and their differentiation into a neuronal phenotype using Nerve Growth Factor (NGF).
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Heat-inactivated Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Collagen Type IV-coated culture flasks and plates
-
Nerve Growth Factor (NGF)
Protocol:
-
Thawing and Plating:
-
Rapidly thaw a cryovial of PC12 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Plate the cells onto a collagen-coated T-75 flask.
-
-
Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach approximately 80% confluency.
-
-
Differentiation:
-
Seed PC12 cells onto collagen-coated plates at the desired density.
-
After 24 hours, replace the growth medium with differentiation medium (RPMI-1640 with 1% HS, 1% Penicillin-Streptomycin, and 50-100 ng/mL NGF).
-
Refresh the differentiation medium every 2-3 days. Neurite outgrowth should be visible within 3-5 days.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of PC12 cells, both under normal conditions and in the presence of a stressor (e.g., hydrogen peroxide or glutamate).
Materials:
-
PC12 cells
-
96-well collagen-coated plates
-
This compound
-
Stressor (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
(Optional) After a pre-incubation period with this compound (e.g., 2 hours), add a stressor to induce cell death.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Neurite Outgrowth Assay
This protocol quantifies the effect of this compound on neurite extension in NGF-differentiated PC12 cells.
Materials:
-
NGF-differentiated PC12 cells
-
This compound
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Differentiate PC12 cells with NGF for 3-5 days as described in Protocol 1.
-
Treat the differentiated cells with various concentrations of this compound for 48-72 hours.
-
Capture images of multiple random fields for each treatment group.
-
Quantify neurite outgrowth using image analysis software. Two common metrics are:
-
Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.
-
Average neurite length: Measure the length of the longest neurite for each neurite-bearing cell.
-
-
Statistically analyze the data to determine the significance of this compound's effects.
Western Blot Analysis
This protocol details the detection and quantification of TRAF1, p-Akt, and Bcl-2 proteins in PC12 cells treated with this compound.
Materials:
-
Treated PC12 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TRAF1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated PC12 cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
The use of PC12 cells provides a robust and versatile model system to elucidate the neuroprotective mechanisms of this compound. The protocols outlined in these application notes offer a systematic approach to investigate its effects on cell viability, neurite outgrowth, and the underlying TRAF1/Akt/Bcl-2 signaling pathway. The successful execution of these experiments will contribute to a deeper understanding of this compound's therapeutic potential in neurological disorders.
References
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Aceglutamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and detailed experimental protocols for evaluating the neuroprotective properties of Aceglutamide. The focus is on cerebral ischemia, with proposed applications for traumatic brain injury (TBI) and Alzheimer's disease (AD) based on the compound's known mechanisms.
Animal Model for Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The most established animal model for studying the neuroprotective effects of this compound is the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics focal ischemic stroke in humans.[1][2]
Data Presentation: Cerebral Ischemia
| Parameter | Vehicle Control Group | This compound (150 mg/kg) | This compound (300 mg/kg) | Reference |
| Infarct Volume Ratio (%) | 32.13 | 19.22 (40% reduction) | 14.76 (54% reduction) | [3] |
| Neurological Deficit Score (mNSS) | High (specific score not provided) | Significantly Lower | Significantly Lower | [2] |
| TH-positive Neurons in Substantia Nigra | Baseline | Increased | Increased (35% increase vs. vehicle) | [3] |
| TRAF1 Protein Expression | High | Significantly Lower | Significantly Lower | [2] |
| p-Akt Protein Expression | Low | Significantly Higher | Significantly Higher | [2] |
| Bcl-2/Bax Ratio | Low | Significantly Higher | Significantly Higher | [2] |
Experimental Protocol: MCAO in Rats
This protocol describes the induction of transient focal cerebral ischemia and subsequent evaluation of this compound's neuroprotective effects.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane, pentobarbital sodium)
-
4-0 nylon suture with a silicon-coated tip
-
Surgical instruments
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Paraformaldehyde (PFA)
Workflow:
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Introduce a 4-0 nylon suture with a silicon-coated tip into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the occlusion for 2 hours. After 2 hours, withdraw the suture to allow reperfusion.
-
Drug Administration: 24 hours after reperfusion, administer this compound or vehicle intraperitoneally once daily for 14 consecutive days.[2]
-
Neurological and Motor Function Assessment:
-
Modified Neurological Severity Score (mNSS): Evaluate motor, sensory, reflex, and balance functions. The score ranges from 0 (no deficit) to 18 (maximal deficit).
-
Rotarod Test: Assess motor coordination and balance by measuring the time the rat can stay on a rotating rod.
-
Adhesive Removal Test: Measure the time it takes for the rat to sense and remove a small adhesive tape placed on its paw to assess sensory-motor deficits.
-
-
Infarct Volume Measurement (TTC Staining):
-
At the end of the treatment period, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution. Healthy tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
-
Western Blot Analysis:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Perform protein extraction and quantification.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with primary antibodies against TRAF1, p-Akt, Akt, Bcl-2, and Bax, followed by secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Apoptosis Detection (TUNEL Assay):
-
Prepare paraffin-embedded brain sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize and quantify TUNEL-positive cells under a fluorescence microscope.
-
Signaling Pathway
This compound exerts its neuroprotective effects in cerebral ischemia by modulating the TRAF1/Akt/Bcl-2 signaling pathway, ultimately inhibiting apoptosis.[1][2]
Proposed Animal Models for Traumatic Brain Injury (TBI)
Controlled Cortical Impact (CCI) Model
The CCI model produces a focal and reproducible brain injury.
Proposed Protocol:
-
Anesthesia and Surgery: Anesthetize the animal (rat or mouse) and perform a craniotomy to expose the dura mater.
-
CCI Injury: Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed cortex. Injury severity can be adjusted by altering the impact velocity, depth, and duration.
-
Drug Administration: Administer this compound or vehicle at various time points post-injury (e.g., 30 minutes, 2 hours, 24 hours) to evaluate the therapeutic window.
-
Assessment:
-
Neurological Severity Score: Use scales like the mNSS or Bederson score to assess neurological deficits.
-
Motor Function: Employ tests like the rotarod, beam walk, and cylinder test.
-
Cognitive Function: Use the Morris water maze or novel object recognition test to assess learning and memory.
-
Histology: Measure contusion volume and neuronal loss (e.g., using Nissl staining).
-
Biochemical Analysis: Measure markers of inflammation (e.g., cytokines), oxidative stress, and apoptosis.
-
Fluid Percussion Injury (FPI) Model
The FPI model generates a combination of focal and diffuse brain injury.
Proposed Protocol:
-
Anesthesia and Surgery: Anesthetize the animal and perform a craniotomy. Secure a Luer-Lok fitting over the exposed dura.
-
FPI Injury: Induce injury by delivering a fluid pulse of a specific pressure and duration to the dura.
-
Drug Administration and Assessment: Follow similar procedures as described for the CCI model.
Data Presentation: TBI (Proposed)
| Parameter | Sham | TBI + Vehicle | TBI + this compound |
| Contusion Volume (mm³) | 0 | (Expected high value) | (Hypothesized reduction) |
| Neurological Deficit Score | 0 | (Expected high score) | (Hypothesized reduction) |
| Cognitive Performance (e.g., MWM) | Normal | (Expected impairment) | (Hypothesized improvement) |
| Inflammatory Markers (e.g., IL-1β) | Baseline | (Expected increase) | (Hypothesized reduction) |
| Apoptotic Cell Count | Baseline | (Expected increase) | (Hypothesized reduction) |
Proposed Animal Models for Alzheimer's Disease (AD)
This compound's role as a glutamine precursor and its potential to modulate glutamate and GABA neurotransmission suggest it could be beneficial in AD, where glutamatergic dysregulation is implicated.
Amyloid-Beta (Aβ) Infusion Model
This model mimics the Aβ plaque pathology of AD.
Proposed Protocol:
-
Aβ Preparation: Prepare oligomeric forms of Aβ peptide.
-
Anesthesia and Surgery: Anesthetize rats or mice and stereotactically inject Aβ into the hippocampus or intracerebroventricularly.
-
Drug Administration: Begin daily administration of this compound or vehicle after a recovery period.
-
Assessment:
-
Cognitive Function: Assess spatial learning and memory using the Morris water maze or Y-maze.
-
Histology: Quantify Aβ plaque deposition and neuronal loss in the hippocampus and cortex.
-
Biochemical Analysis: Measure markers of neuroinflammation and synaptic dysfunction.
-
Transgenic Mouse Models (e.g., APP/PS1)
These models genetically express human genes with mutations linked to familial AD, leading to age-dependent development of Aβ pathology and cognitive deficits.
Proposed Protocol:
-
Animal Model: Use a well-characterized transgenic AD mouse model (e.g., APP/PS1, 5xFAD).
-
Drug Administration: Administer this compound or vehicle in the diet or via daily injections, starting before or after the typical onset of pathology.
-
Assessment:
-
Longitudinal Cognitive Testing: Perform a battery of behavioral tests at different ages to track cognitive decline.
-
Histology: At the end of the study, analyze Aβ plaque load, neurofibrillary tangles (in relevant models), and neuronal loss.
-
Biochemical Analysis: Measure Aβ levels (soluble and insoluble), tau phosphorylation, and markers of synaptic integrity.
-
Data Presentation: AD (Proposed)
| Parameter | Wild-Type | AD Model + Vehicle | AD Model + this compound |
| Cognitive Performance (e.g., MWM) | Normal | (Expected impairment) | (Hypothesized improvement) |
| Aβ Plaque Load (%) | 0 | (Expected high) | (Hypothesized reduction) |
| Synaptic Marker Levels (e.g., Synaptophysin) | Normal | (Expected reduction) | (Hypothesized preservation) |
| Neuroinflammatory Markers (e.g., GFAP) | Baseline | (Expected increase) | (Hypothesized reduction) |
Conclusion
This compound has demonstrated significant neuroprotective effects in animal models of cerebral ischemia. The detailed protocols provided herein can guide researchers in further investigating its efficacy in this and other models of neurological damage. While direct preclinical evidence in TBI and AD is currently limited, the proposed experimental frameworks offer a starting point for exploring the therapeutic potential of this compound in these debilitating conditions. Rigorous, well-controlled studies using these models are essential to validate the neuroprotective effects of this compound and to elucidate its mechanisms of action across a spectrum of neurological disorders.
References
Troubleshooting & Optimization
Technical Support Center: Aceglutamide Degradation in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common degradation products of Aceglutamide observed under experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during stability studies and experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of this compound identified in experimental studies?
A1: Under forced degradation conditions, particularly acidic hydrolysis, this compound has been shown to degrade into several products. The primary degradation pathway involves the hydrolysis of the amide bonds. The most commonly identified degradation products are:
-
Glutamine
-
Glutamic acid
-
Pyroglutamic acid
-
N-acetylglutamic acid
-
N-(2,6-dioxo-3-piperidinyl) acetamide[1]
Q2: Under what specific experimental conditions are these degradation products of this compound formed?
A2: The identified degradation products have been observed under harsh acidic conditions. One study utilized an unbuffered aqueous solution of this compound (1 mg/mL) at a pH of less than 3, heated to 100°C for 3 hours, to induce degradation.[1] Milder acidic conditions (pH 4.0 and above) at room temperature over a 6-month period have also shown the formation of N-acetylglutamic acid as the major degradation product.[2]
Q3: Is this compound stable under neutral or alkaline conditions?
Q4: How can I analyze this compound and its degradation products in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the separation and quantification of this compound and its degradation products.[1][2] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been used for the identification and structural elucidation of the degradation products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during stability testing. | Formation of degradation products due to inappropriate storage conditions (e.g., low pH, high temperature). | Verify the pH and storage temperature of your samples. Compare the retention times of the unknown peaks with those of known this compound degradation product standards. |
| Difficulty in separating this compound from its degradation products. | Suboptimal HPLC method parameters (e.g., mobile phase composition, column type, pH). | Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase pH, gradient, or using a different stationary phase to achieve adequate resolution between the parent drug and its degradants. |
| Significant loss of this compound potency in a formulation. | Chemical instability of this compound under the formulation's conditions (e.g., acidic excipients). | Assess the compatibility of this compound with all excipients in the formulation. Reformulate with excipients that maintain a pH above 4.0. |
| Inconsistent results in degradation studies. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH adjustment). | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. |
Quantitative Data Summary
While comprehensive quantitative data for all stress conditions is not publicly available, the following table summarizes the known degradation products and provides an illustrative example of expected degradation percentages based on typical forced degradation studies for similar molecules.
Table 1: Summary of this compound Degradation Products and Illustrative Degradation Percentages
| Stress Condition | Degradation Products Identified | Illustrative % Degradation (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) | Glutamine, Glutamic acid, Pyroglutamic acid, N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide | 15 - 25% |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) | Glutamic acid, Acetate (postulated) | 10 - 20% |
| Oxidative (3% H₂O₂, RT, 24h) | No specific products identified in literature. Potential for oxidation at the amide or carboxylic acid groups. | 5 - 15% |
| Photolytic (ICH Option 1, solid & solution) | No specific products identified in literature. | < 10% |
| Thermal (80°C, 72h, solid) | No specific products identified in literature. | 5 - 10% |
Note: The illustrative degradation percentages are hypothetical and intended to provide a general expectation for a forced degradation study. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on general ICH guidelines.
Protocol 1: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild buffer with a pH between 6 and 7).
2. Acidic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Reflux the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
3. Alkaline Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a thin layer of solid this compound and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same conditions.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples to a suitable concentration for HPLC analysis.
6. Thermal Degradation:
-
Place solid this compound in a thermostatically controlled oven at 80°C for 72 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
7. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent this compound peak from all degradation product peaks.
-
Quantify the amount of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
Diagrams
Caption: Degradation pathway of this compound under acidic hydrolysis.
Caption: General workflow for forced degradation studies of this compound.
References
Aceglutamide Stock Solutions: A Technical Guide to Preventing Precipitation
For researchers, scientists, and drug development professionals working with Aceglutamide, maintaining the integrity and solubility of stock solutions is paramount for reproducible and accurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution precipitating?
A1: this compound precipitation can occur due to several factors:
-
Solubility Limits: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at a given temperature.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation. This is a common issue when solutions are moved from room temperature to colder storage conditions like 4°C or -20°C.
-
pH Shifts: this compound's stability is pH-dependent. It is more stable at a pH above 4.0. A decrease in pH can lead to degradation and the formation of less soluble byproducts.
-
Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, thereby increasing the concentration of this compound and causing it to precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of microcrystals, which can then act as seeds for further precipitation.
-
Chemical Degradation: In aqueous solutions, this compound can degrade into less soluble products like glutamine, glutamic acid, and pyroglutamic acid, especially at low pH and elevated temperatures.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the experimental requirements. The most common solvents are Dimethyl Sulfoxide (DMSO) and water.
-
DMSO: Offers higher solubility for this compound compared to water. It is a suitable choice for preparing high-concentration stock solutions. However, it's important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility.[1][2]
-
Water: this compound is moderately soluble in water.[3] Preparation in water may require sonication or gentle heating to fully dissolve the compound.[1] If using water, it is recommended to filter-sterilize the solution.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: To prevent degradation and precipitation, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitate observed after dissolving this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | - Gently warm the solution (e.g., in a 37°C water bath).- Use an ultrasonic bath to aid dissolution.[1]- Increase the volume of the solvent to lower the concentration. |
| Supersaturated Solution | - The concentration is too high for the solvent at the current temperature. Refer to the solubility data table below and adjust the concentration accordingly. |
Issue: Precipitate formed during storage.
| Possible Cause | Troubleshooting Steps |
| Low Temperature Storage | - Before use, warm the vial to room temperature and vortex to see if the precipitate redissolves.- Consider adding a cryoprotectant like glycerol to the stock solution before freezing to improve stability. |
| Freeze-Thaw Cycles | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| pH Change | - Ensure the pH of your stock solution is appropriate. For aqueous solutions, maintaining a pH above 4.0 can improve stability. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Water | 33.33 - 37 | 177.12 - 196.62 | Ultrasonic treatment or gentle heating may be required.[1][2] |
| DMSO | 16.67 - 50 | 88.59 - 265.7 | Use fresh, anhydrous DMSO.[1][2] |
| Ethanol | < 1 | Insoluble or slightly soluble | Not a recommended solvent for stock solutions. |
| PBS | Not specified | Not specified | Solubility is expected to be similar to water. Adjusting the pH to slightly basic (7.4) may aid solubility. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 188.18 g/mol ). For 1 mL of a 100 mM solution, you will need 18.82 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or gently warm it in a 37°C water bath until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
This compound's Neuroprotective Signaling Pathway
This compound acts as a prodrug to glutamine and exerts neuroprotective effects through multiple pathways. It enhances the cellular antioxidant defense systems and activates pro-survival signaling cascades.
References
Technical Support Center: Optimizing Aceglutamide Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Aceglutamide in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuroprotection?
A1: this compound, also known as N-acetyl-L-glutamine, is a more stable, cell-permeable prodrug of L-glutamine.[1] Its neuroprotective effects are attributed to several mechanisms:
-
Glutamine Precursor: It readily crosses the blood-brain barrier and is metabolized to L-glutamine, a precursor for the synthesis of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.
-
Anti-apoptotic Signaling: this compound has been shown to activate the Akt/Bcl-2 signaling pathway, which promotes cell survival and inhibits apoptosis (programmed cell death).[2][3] It can also inhibit the pro-apoptotic factor TRAF1.[3]
-
Antioxidant Properties: It enhances the cellular antioxidant systems, including glutathione (GSH) and thioredoxin (Trx), helping to mitigate oxidative stress-induced neuronal damage.[3]
Q2: What is a good starting concentration for this compound in in vitro neuroprotection assays?
A2: A good starting point for in vitro studies is in the range of 1-10 µM. For example, a concentration of 10 µM has been shown to be effective in protecting PC12 cells from hydrogen peroxide-induced injury and hypoxia/reoxygenation-induced apoptosis. However, the optimal concentration is cell-type and injury-model dependent. Therefore, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water (up to 34 mg/mL with sonication) and DMSO (up to 50 mg/mL with sonication).[4]
-
Preparation: For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. If using water, the solution should be filter-sterilized through a 0.22 µm filter.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
Q4: What is the recommended incubation time for this compound treatment?
A4: The optimal incubation time will vary depending on the experimental design and the specific neurotoxic insult. A common pre-treatment time is 24 hours before inducing neuronal injury. This allows sufficient time for the cells to metabolize this compound and for the activation of downstream protective signaling pathways. However, co-treatment or post-treatment protocols may also be relevant depending on the research question.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no neuroprotective effect observed. | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a protective effect or too high, leading to cytotoxicity. 2. Inappropriate Incubation Time: The treatment duration may be too short for the protective mechanisms to activate. 3. Cell Health and Passage Number: Cells may be unhealthy, stressed, or at a high passage number, making them less responsive. 4. Severity of the Neurotoxic Insult: The dose or duration of the neurotoxic agent may be too high, overwhelming any potential protective effects. | 1. Perform a Dose-Response Study: Test a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal neuroprotective concentration for your specific cell line and injury model. 2. Optimize Incubation Time: Test different pre-incubation times (e.g., 12, 24, 48 hours) to find the most effective treatment window. 3. Ensure Healthy Cell Cultures: Use cells at a low passage number and ensure they are healthy and growing optimally before starting the experiment. 4. Titrate the Neurotoxic Agent: Perform a dose-response experiment with the neurotoxic agent to find a concentration that induces a significant but sub-maximal level of cell death (e.g., 50-70% viability). |
| High background or false positives in MTT/XTT assays. | 1. Direct Reduction of Tetrazolium Salts: Some compounds can directly reduce MTT or XTT to formazan, leading to a false-positive signal for cell viability.[5][6][7] 2. Precipitation of this compound: At high concentrations, this compound may precipitate in the culture medium, interfering with absorbance readings. | 1. Include a "No-Cell" Control: Run a control well with media and this compound (at the highest concentration used) but without cells to check for direct reduction of the tetrazolium salt. If a significant color change is observed, consider using an alternative viability assay (e.g., CellTiter-Glo®, neutral red uptake). 2. Check for Precipitation: Visually inspect the wells under a microscope for any signs of precipitation before adding the assay reagent. If precipitation is observed, try dissolving the this compound stock in a different solvent or lowering the final concentration. |
| Difficulty dissolving this compound. | 1. Inadequate Solvent Volume or Mixing: The amount of solvent may be insufficient, or the compound may not be fully dissolved. 2. Low Temperature: Solubility can be temperature-dependent. | 1. Use Sonication: As recommended, use sonication to aid in the dissolution of this compound in water or DMSO.[4] 2. Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound. |
| Variable results in apoptosis assays (e.g., Annexin V/PI). | 1. Incorrect Gating in Flow Cytometry: Improperly set gates can lead to inaccurate quantification of live, apoptotic, and necrotic cells. 2. Cell Clumping: Clumped cells can be misidentified by the flow cytometer. | 1. Use Proper Controls: Always include unstained, single-stained (Annexin V-FITC only and PI only), and positive controls (cells treated with a known apoptosis inducer) to set the gates correctly. 2. Ensure Single-Cell Suspension: Gently pipette the cell suspension before analysis to break up any clumps. A cell strainer can also be used. |
Quantitative Data Summary
The following tables summarize effective concentrations of this compound from published studies.
Table 1: In Vivo Neuroprotective Concentrations of this compound
| Animal Model | Route of Administration | Dosage | Treatment Duration | Observed Neuroprotective Effects |
| Rat (Cerebral Ischemia) | Intraperitoneal | 150 mg/kg/day | 14 days | Improved behavioral function, reduced infarct volume, increased number of tyrosine hydroxylase-positive neurons. |
| Rat (Cerebral Ischemia) | Intraperitoneal | 300 mg/kg/day | 14 days | Similar but more pronounced effects than the 150 mg/kg dose. |
Table 2: In Vitro Neuroprotective Concentrations of this compound
| Cell Line | Neurotoxic Insult | Concentration | Incubation Time | Observed Neuroprotective Effects |
| PC12 | Hydrogen Peroxide (H₂O₂) | 1-10 µM | 24 hours | Increased cell viability, reduced reactive oxygen species (ROS) and nitric oxide (NO) levels, upregulated glutathione (GSH) content. |
| PC12 | Hypoxia/Reoxygenation | 10 µM | 24 hours | Inhibition of apoptosis, improved mitochondrial membrane potential. |
| Primary Midbrain Neurons | Hypoxia/Reoxygenation | 10 µM | 24 hours | Inhibition of apoptosis, improved mitochondrial membrane potential. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9]
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, MPP⁺) and incubate for the desired period (e.g., 24 hours). Include appropriate vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated, non-toxin exposed) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[10][11][12][13]
-
Cell Treatment: Treat cells with this compound and the neurotoxic agent as described for the cell viability assay.
-
Cell Harvesting: Gently harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cellular Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This protocol is a general guideline for using the DCFDA cellular ROS assay kit.[14][15][16][17][18]
-
Cell Seeding and Treatment: Seed and treat the cells with this compound and the neurotoxic agent in a black, clear-bottom 96-well plate.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Load the cells with 10-20 µM DCFDA solution in PBS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as a percentage of the control (toxin-treated, no this compound) cells.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's neuroprotective signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. content.abcam.com [content.abcam.com]
- 16. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Variability in Aceglutamide Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Aceglutamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as N-acetyl-L-glutamine, functions as a more stable prodrug of L-glutamine.[1][2][3] Once administered, it is hydrolyzed to L-glutamine, which can cross the blood-brain barrier. In the central nervous system, glutamine is a precursor to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][5] this compound's neuroprotective effects are also attributed to its ability to activate the Akt/Bcl-2 anti-apoptotic signaling pathway and enhance antioxidant systems.[6][7]
Q2: My this compound solution appears cloudy or precipitates over time. What could be the cause?
A2: This is likely due to issues with solubility and stability. This compound's stability is pH and temperature-dependent. It is more stable in solutions with a pH above 4.0. At lower pH, it can degrade into N-acetylglutamic acid or pyroglutamic acid. For in vitro experiments, it is recommended to prepare fresh solutions and use appropriate solvents as indicated in the table below. For in vivo preparations, ensure the formulation is optimized for stability and bioavailability.
Q3: We are seeing significant variability in our in vivo cerebral ischemia model results with this compound. What are the potential sources of this variability?
A3: Animal models of cerebral ischemia, such as transient middle cerebral artery occlusion (tMCAO), are known for their inherent variability.[4][5][6][7] Key factors contributing to this include:
-
Animal Strain: Different strains of rodents can have variations in their cerebrovascular anatomy, particularly the Circle of Willis, which affects collateral blood flow and infarct size.
-
Surgical Technique: Minor variations in the surgical procedure can lead to differences in the extent and duration of ischemia.
-
Physiological Parameters: Core body temperature, blood pressure, and blood glucose levels during and after surgery can significantly impact outcomes.
-
Post-operative Care: Differences in post-operative care can affect animal recovery and neurological outcomes.
Q4: Our Western blot results for p-Akt/Akt and Bcl-2/Bax are inconsistent. How can we troubleshoot this?
A4: Inconsistent Western blot results can arise from multiple factors. Please refer to the detailed Western Blot Troubleshooting Guide below. Common issues include problems with antibody specificity and affinity, suboptimal protein extraction and quantification, inefficient protein transfer, and issues with blocking and antibody incubation steps.
Q5: We are having trouble with the quantification of GABA and glutamate in our samples. What are some common pitfalls?
A5: The analysis of GABA and glutamate can be challenging. For HPLC-based methods, incomplete or inconsistent derivatization is a common source of variability. For LC-MS/MS, in-source conversion of glutamine and glutamate to pyroglutamic acid can lead to inaccurate quantification.[8][9] It is crucial to use a validated protocol with appropriate internal standards and to carefully optimize chromatographic conditions to separate these closely related amino acids.
Troubleshooting Guides
This compound Solution Preparation and Stability
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility. | Use recommended solvents such as DMSO or water, and consider gentle warming or sonication to aid dissolution.[1][10] Prepare fresh solutions before each experiment. |
| pH of the solution is too low, leading to degradation. | Maintain a pH above 4.0 for aqueous solutions.[11] Use appropriate buffers to stabilize the pH. | |
| Solution has been stored for too long or at an improper temperature. | Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Use fresh working solutions. | |
| Inconsistent in vivo Efficacy | Poor bioavailability due to formulation. | For oral administration, consider using an effervescent formulation to improve solubility and absorption.[12][13] For intraperitoneal injections, ensure the vehicle is appropriate and does not cause precipitation. |
| Interaction with excipients. | Carefully select excipients for your formulation, as they can impact the stability and bioavailability of this compound.[14][15][16][17][18] |
In Vitro Neuroprotection Assay
| Issue | Potential Cause | Recommended Solution |
| High Variability in Cell Viability Readings | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. |
| Uneven exposure to glutamate or this compound. | Mix the plate gently after adding reagents to ensure even distribution. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. | |
| No Neuroprotective Effect Observed | This compound concentration is too low or too high (causing toxicity). | Perform a dose-response curve to determine the optimal concentration. |
| Timing of this compound administration is not optimal. | Investigate different pre-treatment and co-treatment times. | |
| Glutamate-induced toxicity is too severe. | Optimize the concentration and duration of glutamate exposure to achieve a consistent level of cell death (e.g., 50%). |
Western Blot Analysis of Akt/Bcl-2 Pathway
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Inefficient protein extraction or low protein concentration. | Use appropriate lysis buffers with protease and phosphatase inhibitors. Quantify protein concentration accurately before loading. |
| Poor antibody affinity or incorrect antibody dilution. | Use a validated antibody and optimize the dilution. Increase incubation time if necessary. | |
| Inefficient protein transfer to the membrane. | Confirm transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to find the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Multiple Non-specific Bands | Antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Quantification of GABA and Glutamate
| Issue | Potential Cause | Recommended Solution |
| High Variability in HPLC Results | Inconsistent derivatization. | Ensure complete and consistent derivatization by carefully controlling reaction time, temperature, and reagent concentrations. |
| Poor chromatographic resolution. | Optimize the mobile phase composition, pH, and gradient to achieve baseline separation of GABA, glutamate, and glutamine. | |
| Inaccurate LC-MS/MS Quantification | In-source cyclization of glutamine/glutamate to pyroglutamic acid.[8][9] | Use chromatographic methods that separate these compounds and optimize mass spectrometer source conditions to minimize this conversion. Use isotopic internal standards. |
| Matrix effects. | Perform a thorough method validation including assessment of matrix effects and use appropriate sample preparation techniques (e.g., protein precipitation, solid-phase extraction). |
Experimental Protocols
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
-
Cell Culture: Plate neuronal cells (e.g., HT22 hippocampal neurons) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium. Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Glutamate Insult: Prepare a stock solution of L-glutamic acid. Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells) for a defined duration (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with glutamate only.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or resazurin assay. Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the neuroprotective effect of this compound.
Western Blot for p-Akt and Bcl-2
-
Protein Extraction: Following experimental treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt, total Akt, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt and Bcl-2 to Bax.
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ijpp.com [ijpp.com]
- 5. Variability of functional outcome measures used in animal models of stroke and vascular cognitive impairment – a review of contemporary studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and in vivo study of the solid effervescent system as a new strategy for oral glutamine delivery | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. colorcon.com [colorcon.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Aceglutamide Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Aceglutamide in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guides
Issue: this compound is not fully dissolving in DMSO.
Question: I am having trouble dissolving this compound powder in DMSO. What steps can I take to improve solubility?
Answer:
If you are experiencing difficulty dissolving this compound in DMSO, please follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Issue: Precipitate forms after adding the DMSO stock solution to an aqueous buffer or cell culture medium.
Question: My this compound-DMSO stock solution is clear, but a precipitate forms when I dilute it into my aqueous experimental medium. How can I prevent this?
Answer:
This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility. The DMSO concentration is critical for maintaining solubility.
Recommended Actions:
-
Decrease the final DMSO concentration in your working solution. While seemingly counterintuitive, ensuring the final concentration of DMSO is as low as possible (ideally <0.5% for cell-based assays) can sometimes prevent precipitation.[1] A high concentration of the DMSO stock in a small volume of aqueous buffer can lead to rapid precipitation.
-
Use a stepwise dilution method. Instead of adding the DMSO stock directly to the final volume, perform serial dilutions. For example, dilute the DMSO stock into a smaller volume of medium first, mix well, and then add this to the rest of the medium.
-
Consider co-solvents for in vivo studies. For animal experiments, formulations often include co-solvents to improve solubility and reduce toxicity.[2] A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the documentation for your specific batch. However, published data indicates a range of possible solubilities.[3][5][4][] Please refer to the table below for a summary.
Q2: Why is it important to use fresh DMSO?
A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of compounds like this compound.[3][5] Therefore, it is highly recommended to use a new, sealed bottle of anhydrous (water-free) DMSO for preparing stock solutions.
Q3: How should I prepare and store my this compound-DMSO stock solution?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution, aliquot it into single-use vials, and store them at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[3][4] This practice prevents degradation from repeated freeze-thaw cycles.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution.[3][4] However, prolonged or excessive heating should be avoided as it may degrade the compound. Sonication is often a preferred method for increasing solubility without significant heating.[3][4]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility in DMSO | 13 mg/mL | BOC Sciences[] |
| 16.67 mg/mL (88.59 mM) | MedChemExpress[3] | |
| 37 mg/mL (196.62 mM) | Selleck Chemicals[5] | |
| 50 mg/mL (265.7 mM) | TargetMol[4] | |
| Storage of Stock Solution | -20°C for up to 1 year | MedChemExpress, TargetMol[3][4] |
| -80°C for up to 2 years | MedChemExpress, TargetMol[3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline. The maximum solubility may be higher as indicated in the data table.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 1.882 mg (Molecular Weight: 188.18 g/mol ).
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Vortex the solution for 30-60 seconds to facilitate initial dissolution.
-
Sonication: If the powder is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 5-10 minutes, checking for dissolution periodically.[3][4]
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Visual Inspection: Once the solution is clear with no visible particulates, the this compound is dissolved.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3] Store these aliquots at -20°C or -80°C.
References
Technical Support Center: Investigating Potential Off-Target Effects of Aceglutamide in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of Aceglutamide in cellular models. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound, an acetylated derivative of L-glutamine, primarily acts as a prodrug to glutamine. Its mechanism is centered on increasing the bioavailability of glutamine, which is a crucial amino acid for numerous cellular functions, particularly in the brain. Once administered, it is hydrolyzed to glutamine, which then participates in neurotransmitter synthesis (glutamate and GABA), supports cellular energy metabolism, and provides neuroprotective and anti-inflammatory effects.
Q2: Why is it important to investigate the potential off-target effects of this compound?
A2: While this compound's primary effects are linked to glutamine metabolism, it is crucial to investigate potential off-target effects to ensure its specificity and safety. Off-target interactions can lead to unexpected cellular responses, toxicity, or confounding experimental results. A thorough understanding of a compound's full biological activity is essential for accurate data interpretation and for anticipating potential adverse effects in therapeutic applications.
Q3: Are there any known off-target effects of this compound reported in the literature?
A3: To date, there is a lack of publicly available, comprehensive studies specifically profiling the off-target effects of this compound across broad panels of kinases, receptors, or other enzymes. The majority of research has focused on its intended neuroprotective and cognitive-enhancing properties related to glutamine supplementation. Therefore, dedicated off-target screening is a critical step for any in-depth cellular investigation.
Q4: What are the general classes of potential off-target effects to consider for a glutamine analog like this compound?
A4: Given that this compound is a glutamine prodrug, potential off-target effects could arise in cellular pathways sensitive to glutamine levels or through interactions with proteins that bind glutamine or similar small molecules. Areas to consider for investigation include:
-
Metabolic Enzymes: Unintended interactions with enzymes involved in amino acid metabolism beyond the primary glutamine pathways.
-
Transporters: Effects on other amino acid or small molecule transporters.
-
Kinases and Signaling Proteins: As with many small molecules, there is a possibility of unforeseen interactions with ATP-binding sites of kinases or other signaling proteins.
-
Gene Expression: Alterations in gene expression that are independent of its role in providing glutamine for nucleotide synthesis.
Q5: How can I begin to assess the potential off-target effects of this compound in my cellular model?
A5: A tiered approach is recommended. Start with broad, unbiased screening assays to identify potential off-target "hits." Follow up with more specific validation assays to confirm these interactions and elucidate their functional consequences in your cellular model. Key initial steps include performing cytotoxicity assays to determine the appropriate concentration range for your experiments and then proceeding with broader screening panels.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use reverse pipetting to dispense cells into microplates to minimize variability. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[1] |
| Compound Precipitation | Visually inspect the compound solution for any precipitates, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls). |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each concentration to avoid carryover. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, as this can affect cell health and response to treatment. |
Issue 2: Interpreting "Hits" from Off-Target Screening Panels
| Potential Cause | Troubleshooting Step |
| False Positives | A "hit" in a primary screen requires confirmation.[2] Use an orthogonal assay (a different assay format measuring the same endpoint) to validate the interaction. For example, if a kinase interaction is identified in a biochemical assay, validate it in a cell-based assay. |
| Lack of Cellular Potency | An interaction observed in a biochemical assay (e.g., with a purified enzyme) may not translate to a cellular effect due to poor cell permeability or rapid metabolism of the compound. Conduct target engagement assays in intact cells to confirm the interaction in a more physiological context. |
| Hit Promiscuity | If a compound shows activity against multiple unrelated targets, it may be a promiscuous binder or an assay artifact. Evaluate the chemical structure for features known to cause non-specific interactions (e.g., PAINS - Pan-Assay Interference Compounds).[2] |
| Concentration Mismatch | The concentration at which an off-target effect is observed is critical. If the effect only occurs at concentrations significantly higher than those required for the primary, on-target effect, it may be less biologically relevant for your specific experiment. |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling using an ADP-Glo™ Based Assay
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target inhibitory activity.
1. Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. A decrease in signal in the presence of the test compound indicates inhibition.
2. Materials:
-
Kinase panel of interest (e.g., a diverse panel representing the human kinome).
-
Substrates for each kinase.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Multi-well plates (e.g., 384-well white plates).
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of measuring luminescence.
3. Method:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the appropriate substrate for each kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine if this compound displaces a known radioligand from a specific receptor.
1. Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a receptor. A decrease in the measured radioactivity indicates that the test compound is binding to the receptor.
2. Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor.
-
Unlabeled competitor ligand (for determining non-specific binding).
-
This compound stock solution.
-
Assay buffer.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation fluid and a scintillation counter.
3. Method:
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add a serial dilution of this compound to the test wells.
-
Add the vehicle control to the "total binding" wells.
-
Add a high concentration of the unlabeled competitor to the "non-specific binding" wells.
-
-
Binding Reaction:
-
Add the cell membrane preparation to all wells.
-
Add the radiolabeled ligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the log of the this compound concentration.
-
Fit the data to a competitive binding curve to determine the IC50 or Ki value.
-
Quantitative Data Summary
Disclaimer: The following tables present example data for illustrative purposes, as comprehensive off-target screening data for this compound is not currently available in the public domain. Researchers should generate their own data for this compound.
Table 1: Example Kinase Selectivity Profile
| Kinase Target | IC50 (µM) |
| Kinase A | > 100 |
| Kinase B | 85.3 |
| Hypothetical Off-Target Kinase C | 12.7 |
| Kinase D | > 100 |
| Kinase E | > 100 |
Table 2: Example Receptor Binding Profile
| Receptor Target | Ligand Displaced | Ki (µM) |
| Receptor X | [³H]-Ligand X | > 50 |
| Receptor Y | [¹²⁵I]-Ligand Y | > 50 |
| Hypothetical Off-Target Receptor Z | [³H]-Ligand Z | 8.2 |
Visualizations
Caption: A typical workflow for identifying and validating potential off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
References
Technical Support Center: Enhancing Aceglutamide Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the bioavailability of Aceglutamide in animal studies.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies aimed at improving the oral bioavailability of this compound.
Issue 1: Low and Variable Oral Bioavailability of this compound in Aqueous Solution
Question: We are observing low and inconsistent plasma concentrations of this compound after oral gavage of an aqueous solution in rats. What could be the contributing factors and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability of this compound is a common challenge due to its physicochemical properties and potential instability. This compound, or N-acetyl-L-glutamine, is a hydrophilic compound with a predicted water solubility of 21.9 mg/mL and a logP of -2.2.[1] While its stability is greater than that of free glutamine, it can still be susceptible to degradation in the gastrointestinal (GI) tract.[2][3][4]
Potential Causes and Troubleshooting Strategies:
-
Gastrointestinal Instability: this compound can undergo hydrolysis in the acidic environment of the stomach and enzymatic degradation in the small intestine.[4][5]
-
Troubleshooting:
-
Enteric Coating: Formulate this compound in an enteric-coated dosage form to protect it from the acidic stomach environment and allow for release in the more neutral pH of the small intestine.
-
Protease Inhibitors: Co-administration with safe and approved protease inhibitors can be explored, though this may add complexity to the formulation and potential for interactions.
-
-
-
Poor Membrane Permeability: As a hydrophilic molecule, this compound likely has low passive permeability across the lipid-rich intestinal epithelial cell membranes.[6][7]
-
Troubleshooting:
-
Permeation Enhancers: Incorporate permeation enhancers in the formulation. These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[6] Care must be taken to ensure the safety and non-toxicity of these enhancers.
-
Prodrug Approach: this compound itself is a prodrug of glutamine.[1] Further chemical modification to create a more lipophilic prodrug could enhance membrane permeability.[8][9] The prodrug should be designed to be stable in the GI tract and release the active this compound or glutamine upon absorption.
-
-
-
Rapid Transit and Limited Absorption Window: The formulation may be passing through the primary absorption sites in the small intestine too quickly.
-
Troubleshooting:
-
Mucoadhesive Formulations: Utilize mucoadhesive polymers that can adhere to the intestinal mucus layer, thereby increasing the residence time of the formulation at the absorption site.
-
-
Logical Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue 2: Difficulty in Formulating this compound for Improved Oral Delivery
Question: We are exploring different formulation strategies for this compound but are unsure which approach is most suitable for a hydrophilic drug. What are the recommended formulation strategies and their key considerations?
Answer:
Given this compound's hydrophilic nature, formulation strategies should focus on either altering its physicochemical properties to be more favorable for absorption or utilizing systems that can facilitate its transport across the intestinal barrier.
Recommended Formulation Strategies:
-
Solid Dispersions:
-
Principle: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate and apparent solubility.[10][11][12] Although this compound has decent water solubility, forming a solid dispersion can prevent aggregation and improve wettability, leading to faster dissolution.[10]
-
Considerations:
-
Carrier Selection: Choose water-soluble polymers like Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), or Poloxamers.[11]
-
Preparation Method: Techniques like solvent evaporation, spray drying, or hot-melt extrusion can be used. The chosen method should not degrade this compound.
-
Stability: The amorphous form in a solid dispersion can be physically unstable and may recrystallize over time.[12] Stability studies are crucial.
-
-
-
Nanoparticle-based Systems:
-
Principle: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract, and the small particle size can enhance absorption.[13][14][15]
-
Considerations:
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate this compound. Surface modification with mucoadhesive polymers can further enhance residence time.
-
Lipid-based Nanoparticles (for hydrophilic drugs): While seemingly counterintuitive, systems like niosomes (vesicles of non-ionic surfactants) can encapsulate hydrophilic drugs in their aqueous core.[14]
-
Characterization: Thoroughly characterize nanoparticles for size, surface charge, encapsulation efficiency, and in vitro release profile.
-
-
-
Lipid-Based Formulations (with a twist):
-
Principle: For hydrophilic drugs, traditional lipid-based systems that enhance solubilization are less effective. However, they can be adapted.
-
Considerations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) for Hydrophilic Drugs: By forming a complex of the hydrophilic drug with a lipophilic counter-ion, the resulting complex can be dissolved in the lipidic phase of a SEDDS. This approach effectively makes the hydrophilic drug "lipophilic-friendly."
-
Lipidic Prodrugs: Covalently attaching a lipid moiety to this compound can create a lipophilic prodrug that can be readily incorporated into lipid-based formulations to enhance absorption via lymphatic transport, potentially bypassing first-pass metabolism.[8][9][16][17]
-
-
Experimental Workflow for Formulation Development
Caption: Workflow for developing and evaluating new this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target for the oral bioavailability of an improved this compound formulation?
A1: The absolute oral bioavailability of this compound from a simple aqueous solution is expected to be low. A successful formulation strategy could potentially increase this several-fold. For instance, a study on glutamine, a closely related amino acid, showed that an effervescent formulation improved its oral bioavailability in rats.[18] While a specific target is hard to define without baseline data for an this compound solution, aiming for a relative bioavailability of 2-5 times that of the unformulated drug would be a significant improvement.
Q2: Which animal model is most appropriate for oral bioavailability studies of this compound?
A2: Rats, specifically Sprague-Dawley or Wistar strains, are commonly used and well-characterized models for oral pharmacokinetic studies. Their GI physiology is reasonably predictive for initial screening of formulations. For studies involving lymphatic uptake of lipidic prodrugs, larger animals like dogs (e.g., Beagles) might be considered as their lymphatic system is more developed and comparable to humans.[16]
Q3: How can I quantify this compound and its metabolites in plasma samples?
A3: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound and its primary metabolites (glutamine, glutamic acid) in biological matrices like plasma. This method offers high sensitivity and selectivity. It is important to be aware of the potential for in-source cyclization of glutamine and glutamic acid to pyroglutamic acid during LC-MS analysis, which can be an artifact.[19] Using stable isotope-labeled internal standards and optimizing chromatographic conditions can mitigate this issue.
Q4: What are the key pharmacokinetic parameters to compare between different formulations?
A4: The primary parameters to compare are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A higher AUC for an oral formulation compared to a control (and relative to an intravenous dose) indicates improved bioavailability.
-
Cmax (Maximum Plasma Concentration): The peak plasma concentration achieved.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
F (Absolute Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_intravenous / Dose_intravenous) * 100. This requires an intravenous administration group.
-
Relative Bioavailability: Calculated as (AUC_test_formulation / Dose_test) / (AUC_reference_formulation / Dose_reference) * 100. This is used to compare two different oral formulations.
Q5: Should I be concerned about the stability of this compound in the formulation itself?
A5: Yes. While this compound is more stable than glutamine, especially in aqueous solutions and at low pH, its long-term stability in a given formulation should be assessed.[2][3][4] For solid dispersions, the physical stability (remaining in an amorphous state) is critical.[12] For liquid formulations, chemical stability should be monitored under relevant storage conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H12N2O4 | [20] |
| Molecular Weight | 188.18 g/mol | [20] |
| Predicted Water Solubility | 21.9 mg/mL | [1] |
| Predicted logP | -2.2 | [1] |
| pKa (Strongest Acidic) | 3.76 | [1] |
Table 2: Hypothetical Pharmacokinetic Data in Rats Following Oral Administration of Different Glutamine Formulations (Example based on a similar compound)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Glutamine in Water | 500 | 1500 ± 300 | 0.5 | 3000 ± 600 | 100 (Reference) |
| Effervescent Glutamine | 500 | 2800 ± 550 | 0.5 | 6500 ± 1200 | 217 |
This table is illustrative and based on data for glutamine to demonstrate the potential impact of formulation changes.[18] Similar comparative studies for this compound are needed.
Experimental Protocols
Protocol 1: Oral Gavage in Rats
-
Animal Preparation: Use adult male Sprague-Dawley or Wistar rats (200-250 g). Fast the animals overnight (12-18 hours) before dosing but allow free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous solution, suspension of nanoparticles) at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing Volume Calculation: The typical oral gavage volume for rats is 5-10 mL/kg. Do not exceed 20 mL/kg. Calculate the volume to be administered based on the individual animal's body weight.
-
Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle appropriate for the size of the rat. Measure the needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Gently insert the needle into the mouth, over the tongue, and into the esophagus. The needle should pass smoothly without force.
-
Administration: Administer the formulation slowly.
-
Post-Dosing: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
-
Animal Preparation: Place the rat in a warming chamber or under a heat lamp for a few minutes to dilate the tail vein.
-
Blood Collection Site: The lateral tail vein is a common site for serial blood sampling in rats.
-
Sample Collection:
-
At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after oral administration, collect approximately 100-200 µL of blood from the tail vein into anticoagulant-coated tubes (e.g., EDTA or heparin).
-
Gently massage the tail from the base to the tip to encourage blood flow.
-
Apply gentle pressure to the puncture site with sterile gauze after collection to stop the bleeding.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS (General Outline)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., stable isotope-labeled this compound) to a small volume of plasma (e.g., 50 µL).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 8. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Dispersions: Enhancing Bioavailability of Poorly Soluble Drugs [wisdomlib.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long chain triglyceride-lipid formulation promotes the oral absorption of the lipidic prodrugs through coincident intestinal behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rationale and applications of lipids as prodrug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C7H12N2O4 | CID 182230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aceglutamide purity and its impact on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aceglutamide. It focuses on how the purity of this compound can influence experimental results and offers guidance on identifying and resolving common issues.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving this compound, with a focus on potential causes related to compound purity and stability.
Question: My cell viability has unexpectedly decreased after treatment with this compound in a neuroprotection assay. What could be the cause?
Answer:
Unexpected cytotoxicity with this compound treatment can stem from several factors related to its purity and handling:
-
Presence of Excitotoxic Impurities: this compound can degrade into glutamic acid.[1] At high concentrations, glutamate is a potent excitotoxin that can lead to neuronal cell death.[2] If your this compound sample has degraded due to improper storage or is of a lower purity with significant glutamic acid contamination, this could be the source of the observed cytotoxicity.
-
Incorrect Solvent or pH: this compound is more stable at a pH above 4.0.[3] If your solvent system has a low pH, it can accelerate the degradation of this compound into potentially cytotoxic byproducts.[1][3]
-
Contamination of Cell Culture: General cell culture contamination can also lead to decreased cell viability. It is important to rule out common contaminants such as mycoplasma, bacteria, or fungi.[1][4]
Troubleshooting Steps:
-
Verify Purity: Check the Certificate of Analysis (CoA) for your batch of this compound. If the purity is lower than expected or if the CoA is unavailable, consider performing an analytical test like HPLC to determine the purity and identify any major impurities.
-
Fresh Preparation: Always prepare fresh solutions of this compound for your experiments.[5][6] Avoid using old stock solutions, as the compound can degrade over time, especially in aqueous solutions.
-
pH of Solution: Ensure the pH of your final this compound solution is in the neutral range (pH 7.2-7.4) to minimize degradation.
-
Control Experiments: Include a vehicle-only control in your experiments to ensure that the solvent is not causing the cytotoxicity. Additionally, if you suspect glutamate contamination, you could run a positive control with a known concentration of glutamate to compare the cytotoxic effects.
-
Aseptic Technique: Ensure strict aseptic techniques are followed during cell culture to prevent contamination.[1][4]
Question: I am observing inconsistent or weaker than expected neuroprotective effects of this compound in my experiments. Why might this be happening?
Answer:
Variability in the neuroprotective efficacy of this compound can be attributed to issues with the compound's integrity and experimental setup:
-
Lower Purity: If the actual purity of your this compound is lower than stated, you will be using a lower effective concentration of the active compound, leading to a reduced neuroprotective effect.
-
Degradation of this compound: As a prodrug of glutamine, this compound's neuroprotective effects are partly mediated by its conversion to glutamine.[5][6][7][8] If the compound has degraded, the availability of glutamine may be altered, impacting its efficacy.
-
Suboptimal Experimental Conditions: The concentration of this compound and the timing of its application in relation to the insult (e.g., oxidative stress, ischemia) are critical for observing a neuroprotective effect.[9]
Troubleshooting Steps:
-
Confirm Purity and Integrity: Use a fresh, high-purity batch of this compound. Refer to the supplier's CoA and consider independent analytical verification if you continue to see inconsistencies.
-
Optimize Concentration and Timing: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental model. The timing of administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult should also be optimized.
-
Proper Storage: Store your solid this compound and stock solutions as recommended by the supplier to prevent degradation.[7] Typically, solid this compound should be stored at -20°C for long-term storage, and solutions should be freshly prepared.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of research-grade this compound?
A1: Research-grade this compound is generally available at a purity of 98% or higher as determined by methods like HPLC and NMR.[5][7][10] It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from your supplier for detailed purity information.
Q2: What are the common impurities found in this compound?
A2: Common impurities can arise from the synthesis process or from the degradation of this compound. Degradation products include glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid.[1] Under harsh conditions (low pH and high temperature), a novel compound, N-(2,6-dioxo-3-piperidinyl) acetamide, has also been identified.[1]
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[6] For in vivo studies, it can be formulated in saline or other appropriate vehicles.[5] It is highly recommended to prepare solutions fresh for each experiment.[5][6] If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to one year.[6] Solid this compound should be stored at -20°C.[7]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Mass Spectrometry (MS) can also be used for identification and to detect impurities.[1][11]
Q5: Can impurities in this compound affect its mechanism of action?
A5: Yes. This compound functions as a neuroprotectant by enhancing antioxidant systems, inhibiting apoptosis, and acting as a prodrug to glutamine.[5][10] The presence of impurities can interfere with these mechanisms. For example, glutamic acid, a potential degradation product, is an excitatory neurotransmitter and can be neurotoxic at high concentrations, counteracting the intended neuroprotective effects.[2]
Data Presentation
Table 1: Typical Purity and Quality Control Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | HPLC, NMR[5][7][10] |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO and water | Visual Inspection[6] |
| Identity | Conforms to structure | NMR, Mass Spectrometry[10][11] |
Table 2: Stability of this compound in Solution
| Condition | Stability | Degradation Products | Reference |
| Aqueous Solution (pH > 4.0, ~20°C) | Stable for up to 6 months | N-acetylglutamic acid (<1%) | [3] |
| Aqueous Solution (pH < 3.0, 100°C) | Unstable | Glutamine, glutamic acid, pyroglutamic acid, N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide | [1] |
| DMSO Solution (-80°C) | Stable for up to 1 year | Not specified | [6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line (e.g., HT22 cells).[2]
Materials:
-
HT22 hippocampal neuronal cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (high purity, ≥98%)
-
Glutamic acid
-
Cell viability assay reagent (e.g., Resazurin, MTT)
-
96-well cell culture plates
-
Sterile DMSO
Methodology:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Treatment:
-
Pre-treatment: Remove the culture medium and add fresh medium containing different concentrations of this compound. Incubate for a predetermined period (e.g., 1-2 hours).
-
Co-treatment: Add fresh medium containing both this compound and a toxic concentration of glutamate (e.g., 5 mM, the IC50 should be determined for the specific cell line).[2]
-
-
Induction of Excitotoxicity: After pre-treatment (if applicable), add glutamate to the wells to a final concentration of 5 mM.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.[2]
-
Cell Viability Assessment: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for this compound.
-
Glutamate-only Control: Cells treated with 5 mM glutamate.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general HPLC method that can be adapted for the purity analysis of this compound.[3][11]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase and Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 210 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., water or a water/methanol mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Mandatory Visualization
Caption: Signaling pathway of this compound leading to neuroprotection.
References
- 1. corning.com [corning.com]
- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molnova.cn [molnova.cn]
- 11. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
Refining dosing schedules for chronic Aceglutamide treatment studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining dosing schedules for chronic Aceglutamide treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound acts as a prodrug to L-glutamine, meaning it is converted into glutamine in the body.[1] This increases the availability of glutamine, which is a crucial amino acid for several metabolic pathways in the brain.[2] Glutamine is a precursor for the synthesis of key neurotransmitters like glutamate and GABA, which are essential for cognitive functions such as learning and memory.[2] Additionally, this compound exhibits neuroprotective and anti-inflammatory properties.[2][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term storage, this compound powder should be kept in a dry, dark place at -20°C for up to several years. For short-term storage (days to weeks), it can be stored at 0-4°C. Stock solutions are typically prepared in DMSO and can be stored at 0-4°C for short-term use or at -20°C for several months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3]
Q3: How should I prepare this compound for in vivo administration?
The preparation method depends on the chosen route of administration. This compound is soluble in DMSO. For intraperitoneal or intravenous injections, a common method involves first dissolving this compound in a small amount of DMSO and then diluting it with saline or other aqueous solutions. It is crucial to prepare fresh solutions for in vivo experiments on the day of use.
Q4: What are typical dose ranges for in vivo studies with this compound?
Preclinical studies in rats have demonstrated neuroprotective effects with daily intraperitoneal injections of this compound at doses of 50, 150, and 300 mg/kg for 14 consecutive days.[3][4] The optimal dose for a chronic study will depend on the animal model, the indication being studied, and the route of administration. It is recommended to perform dose-range finding studies to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED) for your specific experimental setup.
Q5: What are effective concentrations of this compound for in vitro studies?
In vitro studies using PC12 cells have shown that this compound at concentrations of 1-10 µM for 24 hours can improve cell viability and protect against oxidative stress.[3] For chronic in vitro studies, it is advisable to start with a concentration range around these values and optimize based on the specific cell line and experimental duration.
Troubleshooting Guides
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in injection solution | - Low solubility in the final vehicle.- Temperature changes affecting solubility. | - Ensure the initial stock solution in DMSO is clear before adding aqueous co-solvents.- Prepare the final solution fresh on the day of use.- Gentle warming and/or sonication can help in redissolving the compound.- If precipitation persists, consider adjusting the vehicle composition (e.g., using a different co-solvent system). |
| Animal stress or injury during chronic oral gavage | - Improper gavage technique.- Stress from repeated handling and restraint. | - Ensure personnel are properly trained in oral gavage techniques.- Use appropriately sized and flexible gavage needles.- Consider voluntary oral administration methods, such as incorporating the drug into a palatable jelly, to reduce stress.[5][6]- Brief isoflurane anesthesia may be used to minimize stress during the procedure.[7] |
| Inconsistent drug exposure over the chronic study period | - Variability in administration technique.- Changes in animal physiology affecting drug metabolism. | - Standardize the administration procedure for all animals and time points.- Monitor animal health and body weight regularly, as these can influence drug pharmacokinetics.- For critical studies, consider periodic blood sampling to measure plasma levels of this compound or its metabolites. |
In Vitro Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Changes in media pH during long-term culture with this compound | - this compound is a precursor to glutamine, and glutamine degradation can produce ammonia, which is toxic to cells and can alter media pH.[8] | - Replace the culture medium with fresh this compound-containing medium more frequently.- Consider using a more stable form of glutamine, such as GlutaMAX™, in the basal medium to reduce ammonia buildup.[8] |
| Cell death or reduced proliferation in chronic treatment | - Cytotoxicity at the chosen this compound concentration.- Accumulation of toxic metabolites over time. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experiment duration.- Increase the frequency of media changes to remove waste products and replenish nutrients. |
| Loss of drug activity in culture medium over time | - Degradation of this compound in the culture medium at 37°C. | - Prepare fresh this compound-containing media for each media change.- Minimize the exposure of media to light, as this can accelerate the degradation of some components. |
Experimental Protocols
Chronic In Vivo Dosing via Oral Gavage (Rodent Model)
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Preparation of this compound Solution:
-
On each day of dosing, prepare a fresh solution of this compound.
-
Dissolve the required amount of this compound in a minimal volume of DMSO to create a stock solution.
-
Dilute the stock solution with saline or another appropriate vehicle to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals.
-
-
Animal Handling and Dosing:
-
Weigh each animal to calculate the precise volume of the dosing solution to be administered. The maximum recommended dosing volume for mice is 10 mL/kg.[9]
-
Properly restrain the animal to ensure safe and accurate administration.
-
Gently insert the gavage needle into the esophagus and deliver the solution.
-
Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress.
-
-
Chronic Dosing Schedule:
-
Administer this compound once daily for the desired duration of the study (e.g., 4, 8, or 12 weeks).
-
A control group receiving the vehicle only should be included.
-
Chronic In Vitro Treatment of Neuronal Cells
This protocol is a general guideline for continuous exposure of a neuronal cell line (e.g., SH-SY5Y or PC12) to this compound.
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA analysis) at a density that allows for long-term growth.
-
-
Preparation of this compound-Containing Medium:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of media change, dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).
-
-
Chronic Treatment:
-
Replace the culture medium with the freshly prepared this compound-containing medium every 2-3 days to ensure a consistent supply of the compound and to remove metabolic waste.
-
A vehicle control group (medium with the same concentration of DMSO) should be maintained in parallel.
-
-
Endpoint Analysis:
Data Presentation
In Vivo Dose-Response Data (Rat Model of Cerebral Ischemia)[3]
| Dose (mg/kg, i.p.) | Neurological Severity Score (NSS) Reduction | Infarct Volume Reduction (%) |
| 50 | Significant Improvement | ~25% |
| 150 | Significant Improvement | 40% |
| 300 | Significant Improvement | 54% |
In Vitro Dose-Response Data (PC12 Cells, Hypoxia/Reoxygenation)[3]
| Concentration (µM) | Increase in Cell Viability (%) | Reduction in Apoptotic Cells (%) |
| 1 | 18% | Not Reported |
| 10 | 25% | From 39.8% to 21.9% |
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound.
Experimental Workflow: Chronic In Vivo Study
Caption: Workflow for a chronic in vivo study with this compound.
Logical Relationship: Troubleshooting In Vivo Precipitation
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oral gavage administration: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Nootropic Landscape: A Comparative Analysis of Aceglutamide and Other Cognitive Enhancers
For researchers, scientists, and drug development professionals, the quest for effective nootropic agents is a continuous journey. This guide provides a comparative analysis of Aceglutamide against other prominent nootropic agents, focusing on their efficacy, mechanisms of action, and available experimental data. While direct comparative clinical trials are limited, this guide synthesizes available evidence to offer a comprehensive overview.
Executive Summary
This compound, a derivative of the amino acid glutamine, is a nootropic and neuroprotective agent that primarily functions as a precursor to glutamine, thereby influencing the synthesis of crucial neurotransmitters like glutamate and GABA.[1][2] It has demonstrated neuroprotective properties by enhancing antioxidant systems and exhibiting anti-inflammatory effects.[1][3] In contrast, other nootropics such as Piracetam, Citicoline, and Cerebrolysin have been more extensively studied in clinical settings for various cognitive disorders. Piracetam's efficacy remains a subject of debate, with some meta-analyses suggesting potential benefits in cognitive impairment while others find no conclusive evidence.[4][5][6][7][8] Citicoline has shown promise in improving cognitive outcomes after stroke,[9][10][11][12] and Cerebrolysin, a neuropeptide preparation, has demonstrated beneficial effects on cognitive function in Alzheimer's disease and dementia.[13][14][15][16][17] This guide will delve into the available data for each of these agents.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies on the efficacy of these nootropic agents. It is important to note that these results are from different studies with varying methodologies and patient populations, and therefore, direct comparisons should be made with caution.
Table 1: Efficacy of Nootropic Agents in Cognitive Impairment and Dementia
| Nootropic Agent | Condition | Key Efficacy Metric | Result | Citation |
| Cerebrolysin | Mild-to-moderate Alzheimer's Disease | Global Clinical Change (OR) | 4.98 (95% CI 1.37-18.13) at 6 months vs. placebo | [15] |
| Mild-to-moderate Alzheimer's Disease | Cognitive Function (SMD) | -0.40 (95% CI -0.66 to -0.13) at 4 weeks vs. placebo | [15] | |
| Piracetam | Cognitive Impairment (diverse group of older subjects) | Global Improvement (OR) | 3.20 (95% CI: 2.05, 4.99) vs. placebo | [7] |
| Dementia or Cognitive Impairment | Global Impression of Change (OR) | 3.55 (95% CI 2.45 to 5.16) vs. placebo | [8] | |
| Citicoline | Post-stroke Cognitive Decline | Attention-Executive Functions (OR) | 2.379 (95% CI 1.269–4.462) at 12 months vs. control | [9] |
| Post-stroke Cognitive Decline | Temporal Orientation (OR) | 2.155 (95% CI 1.017–4.566) at 12 months vs. control | [9] |
Table 2: Efficacy of Nootropic Agents in Acute Ischemic Stroke
| Nootropic Agent | Key Efficacy Metric | Result | Citation |
| Citicoline | Complete Recovery at 3 months (OR) | 1.33 (95% CI, 1.10 to 1.62) vs. placebo | [10] |
| Independence Rate (OR) | 1.56 (95% CI = 1.12-2.16) vs. placebo (random effects model) | [12] |
Mechanisms of Action
The therapeutic effects of these nootropic agents are attributed to their distinct mechanisms of action.
This compound: As a precursor to glutamine, this compound readily crosses the blood-brain barrier.[2] In the brain, glutamine is converted to the neurotransmitters glutamate (excitatory) and GABA (inhibitory), playing a crucial role in synaptic plasticity, learning, and memory.[1][2] Furthermore, this compound enhances the antioxidant systems of glutathione (GSH) and thioredoxin (Trx), activates the Akt/Bcl-2 anti-apoptotic pathway, and reduces oxidative damage, contributing to its neuroprotective effects.[3]
Piracetam: The precise mechanism of Piracetam is not fully understood, but it is believed to enhance the fluidity of cell plasma membranes.[5][18] This may improve neuronal function and communication. It is also hypothesized to influence synaptic plasticity and neurotransmitter levels.[4]
Citicoline: Citicoline acts as an intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. It is thought to protect cell membranes by reducing the breakdown of phosphatidylcholine.[11] Animal studies suggest it may also enhance endogenous brain plasticity and repair.[11]
Cerebrolysin: This neuropeptide preparation mimics the action of endogenous neurotrophic factors.[13] Its pleiotropic effects include influencing β-amyloid and tau pathologies, neuroinflammation, and activating the phosphatidylinositol 3-kinase/Akt/glycogen synthase kinase-3 β intracellular signaling pathway.[13]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and typically found within the full-text articles. However, a general methodology for clinical trials evaluating nootropics in cognitive impairment can be summarized as follows:
Study Design: Most rigorous studies are randomized, double-blind, placebo-controlled trials.[10][15]
Participant Selection: Participants are recruited based on specific diagnostic criteria for their condition (e.g., mild-to-moderate Alzheimer's disease, acute ischemic stroke) and often undergo a screening process with inclusion and exclusion criteria.[9][10]
Intervention: The experimental group receives the nootropic agent at a specified dosage and duration, while the control group receives a placebo.[7]
Outcome Measures:
-
Cognitive Function: Assessed using standardized neuropsychological tests such as the Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), and others.[17][19]
-
Global Clinical Impression: Clinicians' and caregivers' overall assessment of the patient's change in condition, often measured by scales like the Clinician's Interview-Based Impression of Change (CIBIC).[16][17]
-
Functional Status: Evaluation of the patient's ability to perform activities of daily living (ADL).[17]
-
Safety and Tolerability: Monitored through the recording of adverse events.[10][15]
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the treatment and placebo groups.
Conclusion
This compound presents a promising mechanism of action as a glutamine precursor with neuroprotective properties. However, the body of clinical evidence for its efficacy in cognitive enhancement is not as robust as that for other established nootropics like Citicoline and Cerebrolysin, particularly in specific indications like stroke and Alzheimer's disease. The evidence for Piracetam's effectiveness remains mixed.
For researchers and drug development professionals, this comparative guide highlights the need for direct, well-designed clinical trials to definitively establish the efficacy of this compound in relation to other nootropic agents. Future research should focus on standardized outcome measures and detailed reporting of experimental protocols to allow for more direct comparisons and meta-analyses. The exploration of this compound's potential, particularly given its favorable proposed mechanism of action, warrants further investigation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neurology.org [neurology.org]
- 5. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 6. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 7. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. karger.com [karger.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Citicoline for treating people with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citicoline for Acute Ischemic Stroke: A Systematic Review and Formal Meta-analysis of Randomized, Double-Blind, and Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerebrolysin in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cerebrolysin & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 15. Cerebrolysin in mild-to-moderate Alzheimer's disease: a meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 17. Meta-analysis: the efficacy of nootropic agent cerebrolysin in the treatment of Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Piracetam--an old drug with novel properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effectiveness of Nootropics in Combination with Cholinesterase Inhibitors on Cognitive Function in Mild-to-Moderate Dementia: A Study Using Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aceglutamide and Other Glutamatergic Modulators for Neuroprotection
For Immediate Release
This guide provides a comprehensive comparison of Aceglutamide with other key glutamatergic modulators—Riluzole, Memantine, and Ketamine—focusing on their neuroprotective effects and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Introduction to Glutamatergic Modulation
The glutamate system is the primary excitatory neurotransmitter network in the central nervous system (CNS) and plays a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate activity can lead to excitotoxicity, a process implicated in the pathophysiology of various neurological disorders, including ischemic stroke and neurodegenerative diseases.[2][3] Glutamatergic modulators are a class of drugs that target this system to mitigate excitotoxicity and provide neuroprotection. This guide compares four such agents, each with a distinct mechanism of action.
Compound Profiles and Mechanisms of Action
This compound is a derivative of the amino acid L-glutamine.[4] It functions as a stable glutamine prodrug, capable of crossing the blood-brain barrier.[4] Its primary mechanism is thought to be providing a supplemental source of glutamine, a precursor for the synthesis of both the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[5][6] Beyond this, this compound has demonstrated direct neuroprotective effects by inhibiting apoptosis and activating pro-survival signaling pathways.[5][7]
Riluzole is a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS).[8][9] Its neuroprotective effects are primarily attributed to the inhibition of glutamate release from presynaptic terminals.[3][8][10] It is also known to inactivate voltage-dependent sodium channels and may have postsynaptic effects through non-competitive blockade of N-methyl-D-aspartate (NMDA) receptors.[3]
Memantine is a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[11][12] By binding within the receptor's ion channel only when it is open, Memantine preferentially blocks excessive, pathological activation of NMDA receptors associated with excitotoxicity, while sparing normal synaptic transmission.[2] This voltage-dependent action contributes to its favorable safety profile.
Ketamine , like Memantine, is a non-competitive NMDA receptor antagonist.[13][14] However, it exhibits different binding kinetics and is considered a more potent channel blocker.[15] Its use as a neuroprotectant is complex, as its effects can be dose-dependent and it also has significant anesthetic and psychoactive properties.[13][16]
The following diagram illustrates the different points of intervention for these modulators within the glutamatergic synapse.
Comparative Data on Efficacy
To provide a quantitative comparison, data from preclinical studies are summarized below. Neuroprotective efficacy is compared using the Middle Cerebral Artery Occlusion (MCAO) model in rats, a standard model for ischemic stroke. In vitro potency is compared based on reported receptor binding affinities (Ki) or half-maximal inhibitory concentrations (IC50).
Table 1: Neuroprotective Efficacy in Rat MCAO Models
| Compound | Dosage | Administration Route | Key Finding | Reference |
| This compound | Not Specified | Intraperitoneal | Reduced infarction volume. | [5][7] |
| Riluzole | 8 mg/kg | Intravenous | Significantly reduced cortical ischemic brain damage. | [17] |
| Memantine | 30 mg/kg | Nasogastric | Percent of ischemic area was lower than the control group. | [1] |
| Ketamine | Increasing doses | Intravenous | Provided significant protection against neuronal damage. | [13] |
Note: Direct comparison is challenging due to variations in experimental design across studies, such as timing of administration and specific MCAO protocols.
Table 2: In Vitro Potency and Primary Target Interaction
| Compound | Primary Target | Metric | Value (µM) | Reference |
| This compound | Glutamine-Glutamate Pathway | - | Not Applicable | [5] |
| Riluzole | Glutamate Release | IC50 | 19.5 | [4][8] |
| Memantine | NMDA Receptor | IC50 | 0.5 - 1.0 | [12] |
| Ketamine | NMDA Receptor | Ki | 0.659 | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common method for inducing focal cerebral ischemia to model stroke.
Protocol Steps:
-
Anesthesia: Adult male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.[18]
-
Surgical Exposure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: The ECA is ligated. A nylon monofilament suture is inserted through the CCA into the ICA to block the origin of the middle cerebral artery (MCA).[1][5]
-
Ischemia Period: The filament is left in place for a defined period, typically 2 hours, to induce ischemia.[1][5]
-
Reperfusion: The filament is withdrawn to allow blood flow to return to the MCA territory.
-
Drug Administration: The test compound (e.g., this compound, Riluzole, Memantine) or vehicle is administered at a predetermined time relative to reperfusion (e.g., immediately after or 24 hours post-reperfusion).[5]
-
Assessment:
-
Neurological Scoring: Behavioral deficits are assessed at various time points post-surgery.[18]
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is sectioned. The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.[1]
-
Glutamate Release Assay from Brain Slices
This assay measures the effect of a compound on the release of glutamate from presynaptic terminals.
Protocol Steps:
-
Slice Preparation: Brains are rapidly removed from euthanized rodents (e.g., mice) and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices of a specific brain region (e.g., neocortex) are prepared using a vibratome.
-
Pre-incubation: Slices are pre-incubated with a radiolabeled precursor, such as [3H]-glutamine, which is endogenously converted to [3H]-glutamate.[8]
-
Superfusion: Slices are transferred to a superfusion chamber and continuously perfused with aCSF.
-
Stimulation: Glutamate release is evoked by electrical stimulation or by depolarization with a high concentration of potassium (K+).[8]
-
Compound Application: The test compound (e.g., Riluzole) is added to the superfusion medium at various concentrations.
-
Sample Collection: Fractions of the superfusate are collected before, during, and after stimulation.
-
Quantification: The amount of [3H]-glutamate in each fraction is quantified using liquid scintillation counting. The inhibitory effect of the compound is calculated by comparing the stimulated release in the presence and absence of the drug, allowing for the determination of an IC50 value.[8]
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor.
Protocol Steps:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are rich in NMDA receptors.
-
Incubation: The membrane preparation is incubated with a radioligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801, which binds to the channel site) and varying concentrations of the unlabeled test compound (e.g., Memantine or Ketamine).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The data are then used to generate a competition curve, from which the IC50 (concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) can be calculated.[19]
Conclusion
This compound, Riluzole, Memantine, and Ketamine each represent a distinct strategy for modulating the glutamatergic system to achieve neuroprotection. This compound acts as a metabolic precursor, supporting the balance of glutamate and GABA synthesis while also activating cell survival pathways. In contrast, Riluzole primarily reduces presynaptic glutamate release, while Memantine and Ketamine act as postsynaptic NMDA receptor antagonists, with Memantine showing a preference for blocking pathological over-activation.
The choice of a glutamatergic modulator for therapeutic development depends on the specific pathophysiology being targeted. While direct, head-to-head comparative clinical data is scarce, the preclinical data presented here offer a quantitative basis for differentiation. This compound's multifaceted mechanism, combining metabolic support with direct neuroprotective signaling, presents a unique profile compared to modulators that act solely on glutamate release or receptor blockade. Further research is warranted to explore the full therapeutic potential of these compounds in various neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of riluzole on electrically evoked neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nsj.org.sa [nsj.org.sa]
- 7. researchgate.net [researchgate.net]
- 8. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement in the Neuroprotective Power of Riluzole Against Cerebral Ischemia Using a Brain Targeted Drug Delivery Vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine - Wikipedia [en.wikipedia.org]
- 13. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A retrospect and outlook on the neuroprotective effects of anesthetics in the era of endovascular therapy [frontiersin.org]
- 17. Effects of riluzole on the evolution of focal cerebral ischemia: a magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of ketamine-midazolam anesthesia on focal cerebral ischemic injury in rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 19. cdn-links.lww.com [cdn-links.lww.com]
Cross-Validation of Aceglutamide's Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Aceglutamide across different neuronal cell lines, based on available experimental data. This compound, a derivative of L-glutamine, has shown promise as a neuroprotective agent, primarily through its role in modulating glutamatergic neurotransmission and activating pro-survival signaling pathways. This document summarizes key findings, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Data Presentation: Comparative Effects of this compound
The following tables summarize the known effects of this compound in neuronal cell models. It is important to note that while research has been conducted on PC12 cells and primary neurons, there is a lack of publicly available data on the specific effects of this compound on the SH-SY5Y human neuroblastoma cell line. The data presented for PC12 cells and primary mesencephalic neurons is derived from studies investigating the compound's role in neuroprotection against ischemia.
Table 1: Neuroprotective Effects of this compound
| Cell Line | Model of Injury | This compound Concentration | Observed Effect | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | Not Specified | Attenuated neuronal apoptosis | [1] |
| Primary Mesencephalic Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Delayed neuronal death | [1] |
| SH-SY5Y | Not Available | Not Available | Data not available in published literature | - |
Table 2: Effects of this compound on Signaling Pathways
| Cell Line | Target Protein/Pathway | This compound Effect | Quantitative Change | Reference |
| PC12 | TRAF1 | Inhibition of expression | Data not specified | [1] |
| PC12 | p-Akt | Up-regulation of expression | Data not specified | [1] |
| PC12 | Bcl-2/Bax Ratio | Up-regulation | Data not specified | [1] |
| Primary Mesencephalic Neurons | TRAF1 | Inhibition of expression | Data not specified | [1] |
| Primary Mesencephalic Neurons | p-Akt | Up-regulation of expression | Data not specified | [1] |
| Primary Mesencephalic Neurons | Bcl-2/Bax Ratio | Up-regulation | Data not specified | [1] |
| SH-SY5Y | Not Available | Not Available | Data not available | - |
Table 3: Effects of this compound on Neurite Outgrowth and Synaptic Plasticity
| Cell Line | Parameter | This compound Effect | Quantitative Change | Reference |
| PC12 | Neurite Outgrowth | Not Available | Data not available | - |
| SH-SY5Y | Neurite Outgrowth | Not Available | Data not available | - |
| Primary Neurons | Synaptic Plasticity Markers | Not Available | Data not available | - |
Note: The absence of data for SH-SY5Y cells and for neurite outgrowth and synaptic plasticity highlights a significant gap in the current research literature.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the effects of this compound.
Cell Culture and Treatment
-
PC12 Cells: The rat pheochromocytoma cell line, PC12, is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight before treatment with this compound and/or induction of injury (e.g., Oxygen-Glucose Deprivation).
-
SH-SY5Y Cells: The human neuroblastoma cell line, SH-SY5Y, is typically cultured in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.[2] Cells are maintained under the same conditions as PC12 cells.
-
Primary Mesencephalic Neurons: Primary neurons are isolated from the mesencephalon of embryonic rats. Following dissection and dissociation, neurons are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
Neuroprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induction of Injury: Induce neuronal injury, for example, by replacing the culture medium with a glucose-free medium and placing the plate in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined duration to simulate oxygen-glucose deprivation (OGD).
-
MTT Addition: After the injury period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3][4][5]
Western Blot Analysis for Signaling Proteins (TRAF1, p-Akt, Bcl-2, Bax)
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAF1, p-Akt, Akt, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[6][7][8][9]
Neurite Outgrowth Assay
This assay quantifies the effect of compounds on the growth of neurites.
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) on a suitable substrate (e.g., collagen or poly-L-lysine coated plates) at a low density.
-
Differentiation and Treatment: For cell lines like PC12, induce differentiation with Nerve Growth Factor (NGF). Treat the cells with this compound at various concentrations.
-
Immunostaining: After a set period (e.g., 48-72 hours), fix the cells and stain for a neuronal marker like β-III tubulin to visualize the neurites.
-
Image Acquisition and Analysis: Capture images using a fluorescence microscope. Use image analysis software to measure parameters such as the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.[10][11]
Synaptic Plasticity Marker Analysis
Changes in synaptic plasticity can be indirectly assessed by measuring the expression of key synaptic proteins.
-
Culture of Primary Neurons: Use primary cortical or hippocampal neurons for these studies as they form functional synapses in culture.
-
Treatment: Treat mature neuronal cultures with this compound.
-
Protein Analysis: Perform Western blot analysis for pre-synaptic markers (e.g., Synapsin I, VGLUT1) and post-synaptic markers (e.g., PSD-95, GluR1).
-
Immunocytochemistry: Alternatively, perform immunocytochemistry to visualize and quantify the co-localization of pre- and post-synaptic markers, which indicates the number of synapses.[12][13][14][15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. 4.6. Cell Growth Assays [bio-protocol.org]
- 2. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. origene.com [origene.com]
- 7. bio-rad.com [bio-rad.com]
- 8. edspace.american.edu [edspace.american.edu]
- 9. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Age-dependent glutamate induction of synaptic plasticity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Synaptic Plasticity by Glutamatergic Gliotransmission: A Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Aceglutamide's efficacy in comparison to standard stroke therapies in animal models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data suggests that Aceglutamide, a derivative of glutamine, shows significant promise as a neuroprotective agent in animal models of ischemic stroke. Data from independent studies indicate that this compound can reduce brain damage and improve functional outcomes, positioning it as a candidate for further investigation in stroke therapy. This guide provides a comparative analysis of this compound's efficacy against standard therapies, supported by experimental data from rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke research.
Comparative Efficacy in Ischemic Stroke Animal Models
The neuroprotective effects of this compound have been evaluated in a rat model of transient middle cerebral artery occlusion (MCAO). The results are compared with findings from separate studies investigating the standard thrombolytic agent, tissue plasminogen activator (tPA), in similar MCAO models. While direct head-to-head comparative studies are not yet available, this analysis provides a preliminary look at their relative performance.
Quantitative Analysis of Neuroprotection
The following tables summarize the key efficacy data from studies on this compound and tPA in rat MCAO models. It is important to note that these results are from different experiments and should be interpreted with caution.
Table 1: Effect of this compound on Infarct Volume and Behavioral Deficits in a Rat MCAO Model
| Treatment Group | Infarct Volume Reduction (%) | Improvement in Neurological Score | Study Reference |
| This compound | Significant reduction | Improved behavioral functions | [1][2] |
| Vehicle Control | - | - | [1][2] |
Table 2: Efficacy of tPA in Rat MCAO Models from Various Studies
| Treatment Group | Infarct Volume Reduction (%) | Improvement in Neurological Score | Study Reference |
| tPA (10 mg/kg) | >60% (in embolic model) | Not specified | [3] |
| tPA (5 mg/kg) | 21-27% (in aged rats, combination) | Significantly reduced deficits | [4] |
| tPA | No significant difference vs. MCAO | No statistical difference | [5] |
| tPA + rA2 (low-dose tPA) | 19.6% vs. tPA alone | Significantly improved function | [6] |
It is critical to note that experimental conditions such as the specific MCAO model (e.g., filament vs. embolic), the timing of treatment administration, and the age of the animals can significantly impact outcomes.
In-Depth Look at Experimental Protocols
The methodologies employed in the preclinical evaluation of this compound and standard therapies are crucial for understanding the context of the efficacy data.
This compound Experimental Protocol
A key study investigated the neuroprotective effects of this compound in a rat model of cerebral ischemia and reperfusion.[1][2]
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Ischemia Induction: Transient middle cerebral artery occlusion (MCAO) was induced for 2 hours, followed by reperfusion.
-
Treatment: this compound or a vehicle was administered intraperitoneally 24 hours after reperfusion and continued for 14 days.
-
Efficacy Endpoints:
-
Behavioral Function: Assessed to determine motor function recovery.
-
Infarct Volume: Measured to quantify the extent of brain damage.
-
Neuronal Survival: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra was analyzed.
-
Apoptosis Markers: Levels of TRAF1, P-Akt, and the Bcl-2/Bax ratio were determined by Western blot.
-
Standard Therapy (tPA) Experimental Protocols
The experimental designs for evaluating tPA vary across studies, reflecting the diverse clinical scenarios of stroke.
-
Embolic MCAO Model: In one study, focal ischemia was induced by injecting autologous clots into the middle cerebral artery territory.[3] tPA (10 mg/kg) or saline was administered two hours after clot injection.[3]
-
Mechanical MCAO Model: Another common approach involves the intraluminal insertion of a silicon-coated filament to occlude the MCA for a specific duration (e.g., 2 hours), followed by withdrawal to allow reperfusion.[3]
-
Aged Animal Models: To better mimic the clinical population, some studies utilize aged rats (e.g., 18 months old) subjected to embolic MCAO, with tPA administered at later time points (e.g., 4 hours post-stroke).[4]
Visualizing the Mechanisms and Processes
To further elucidate the action of this compound and the experimental context, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Caption: Generalized workflow for preclinical stroke therapy evaluation.
Concluding Remarks
The available preclinical evidence suggests that this compound confers neuroprotection in a rat model of ischemic stroke by inhibiting apoptosis and promoting cell survival pathways.[1][2] While a direct comparison with standard therapies like tPA in a single, controlled study is lacking, the preliminary data warrants further investigation into this compound's therapeutic potential. Future studies should aim to directly compare this compound with tPA and other neuroprotective agents in various stroke models, including aged and comorbid animals, to provide a more robust assessment of its clinical translatability.
References
- 1. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of tissue type plasminogen activator in embolic versus mechanical models of focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Treatment of stroke in aged male and female rats with Vepoloxamer and tPA reduces neurovascular damage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of tissue plasminogen activator and annexin A2 combination therapy on long-term neurological outcomes of rat focal embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Aceglutamide's Cognitive Benefits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available scientific evidence for the cognitive-enhancing effects of Aceglutamide and two other popular nootropic agents, Piracetam and Noopept. The objective is to present a clear, data-driven comparison to inform further research and development in the field of cognitive enhancement.
Executive Summary
Direct independent replication studies on the cognitive benefits of this compound in healthy adults are notably absent in the current scientific literature. The primary body of research focuses on its neuroprotective effects in the context of neurological insults such as traumatic brain injury and stroke. Its proposed mechanism of action centers on its role as a prodrug to L-glutamine, a precursor to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.
In contrast, Piracetam, the archetypal nootropic, has a more extensive history of research, including clinical trials in both healthy individuals and populations with cognitive impairment, with mixed but sometimes positive results. Noopept, a peptide-derived nootropic, has been compared to Piracetam, with some studies suggesting superior cognitive benefits in specific patient populations.
This guide synthesizes the available quantitative data from disparate studies to offer a comparative overview. It is crucial to note that the lack of head-to-head clinical trials in healthy adults necessitates a cautious interpretation of the compiled data.
Comparative Data on Cognitive Performance
The following tables summarize quantitative data from studies investigating the cognitive effects of this compound, Piracetam, and Noopept. Due to the limited research on this compound in healthy populations, data from studies involving patients with cognitive deficits are included and clearly noted.
Table 1: Effects on Memory
| Nootropic | Study Population | Dosage | Cognitive Test | Key Findings |
| This compound | Traumatic Brain Injury Patients | 100 mg/kg/day (intravenous) | Not Specified | Dietary branched-chain amino acids, which like this compound influence glutamate metabolism, were found to ameliorate injury-induced cognitive impairment.[1][2] |
| Piracetam | Healthy Older Adults | 4800 mg/day | Various Learning Tasks | Significant improvement in learning tasks compared to baseline.[3] |
| Adults with Memory Impairment | Various | Memory Enhancement (Meta-analysis) | No statistically significant difference in memory enhancement compared to placebo (SMD 0.75).[4] | |
| Noopept | Patients with Mild Cognitive Disorders | 20 mg/day | Mini-Mental State Examination (MMSE) | Significant improvement in global MMSE scores.[5] |
| Patients with Cerebrovascular Insufficiency | 20 mg/day | Mini-Mental State Examination (MMSE) | More effective than 1200 mg Piracetam in improving global MMSE scores over 56 days.[6][7] |
Table 2: Effects on Global Cognitive Function
| Nootropic | Study Population | Dosage | Cognitive Test | Key Findings |
| This compound | - | - | - | No direct studies found in healthy adults. |
| Piracetam | Older People with Cognitive Impairment | 2.4 - 8.0 g/day | Clinical Global Impression of Change (CGIC) | Compelling evidence for global efficacy compared to placebo (Odds Ratio: 3.20).[8][9] |
| Noopept | Patients with Cognitive Impairment | 10 mg twice daily | Mini-Mental State Examination (MMSE) | MMSE score increased from 26 to 29 over 56 days.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Morris Water Maze (Animal Model of Spatial Learning and Memory)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[6][11][12][13]
-
Apparatus: A large circular pool (typically 1.2-2.0 meters in diameter) is filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 25 ± 1°C). A small escape platform is submerged just below the water's surface in a fixed location within one of the four quadrants of the pool. Various visual cues are placed around the pool to serve as spatial references.
-
Procedure:
-
Acquisition Phase: The animal is placed into the pool at one of several predetermined start locations. The time it takes for the animal to find the hidden platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. This is repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition trials, path length, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.
Passive Avoidance Test (Animal Model of Fear-Motivated Learning and Memory)
The passive avoidance test assesses long-term memory based on negative reinforcement.[14][15][16][17]
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild, brief electric foot shock is delivered.
-
Retention/Test Trial: After a specified interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the retention trial is interpreted as a stronger memory of the aversive stimulus.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) (Human Clinical Assessment)
The ADAS-Cog is a widely used instrument in clinical trials to assess the severity of cognitive symptoms in dementia.[9][18][19][20][21]
-
Components: The scale consists of 11 tasks that evaluate several cognitive domains:
-
Memory: Word Recall, Word Recognition.
-
Language: Naming Objects and Fingers, Spoken Language, Comprehension, Word-Finding Difficulty.
-
Praxis: Commands, Constructional Praxis, Ideational Praxis.
-
Orientation: Orientation to time and place.
-
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Administration: The test is administered by a trained professional and typically takes 30-45 minutes to complete.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound is believed to exert its effects by increasing the availability of glutamine in the brain, which in turn influences the balance of the primary excitatory and inhibitory neurotransmitters, glutamate and GABA.
Caption: Proposed mechanism of this compound via glutamine metabolism.
Generalized Experimental Workflow for Nootropic Clinical Trials
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial investigating the cognitive effects of a nootropic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary branched chain amino acids ameliorate injury-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 4. neurology.org [neurology.org]
- 5. Reviewing Noopept: Smart Drug Effectiveness in the Philippines - Nootropicsnowph [nootropicsnowph.com]
- 6. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 7. examine.com [examine.com]
- 8. Passive avoidance (step-down test) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scantox.com [scantox.com]
- 16. Passive avoidance test [panlab.com]
- 17. scribd.com [scribd.com]
- 18. cognitive subscale adas-cog: Topics by Science.gov [science.gov]
- 19. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 21. An Approach for Estimating Item Sensitivity to Within-Person Change Over Time: An Illustration Using the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aceglutamide and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Aceglutamide against other prominent neuroprotective agents, including Edaravone, Cerebrolysin, and Nimodipine. The information is curated to support research and development in the field of neuroprotection, with a focus on ischemic stroke and related neurodegenerative conditions.
Overview of Mechanisms of Action
Neuroprotective agents employ diverse mechanisms to mitigate neuronal damage following insults like ischemia. These range from antioxidant effects to modulation of apoptotic pathways and neurotransmitter systems.
-
This compound : A psychostimulant and nootropic agent, this compound acts as a stabilized prodrug of L-glutamine, allowing it to cross the blood-brain barrier.[1][2] Its neuroprotective effects are multifaceted. It enhances endogenous antioxidant systems like glutathione (GSH) and thioredoxin (Trx) via the Nrf2 pathway.[3] Furthermore, it exhibits anti-apoptotic properties by inhibiting pro-apoptotic factors such as ASK1 and TRAF1 and activating the pro-survival Akt/Bcl-2 signaling pathway.[3][4] By serving as a precursor to glutamine, it also supports the synthesis of key neurotransmitters, glutamate and GABA, potentially enhancing synaptic plasticity.[5][6]
-
Edaravone : A potent free radical scavenger, Edaravone's primary mechanism is the reduction of oxidative stress, which is a key pathological feature in conditions like ischemic stroke and amyotrophic lateral sclerosis (ALS).[7][8][9] It effectively scavenges both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from damage.[9][10] Its action helps to limit the extent of neuronal death caused by reactive oxygen species (ROS) like hydroxyl radicals and peroxynitrite.[7]
-
Cerebrolysin : This agent is a preparation of low-molecular-weight neuropeptides and free amino acids.[11] Its mechanism is considered multimodal, exhibiting neurotrophic, neuroprotective, and neuroregenerative properties.[11] These pleiotropic effects are thought to interfere with multiple pathological cascades that occur following an ischemic event, supporting neuronal survival and recovery.[11]
-
Nimodipine : As a second-generation dihydropyridine calcium channel blocker, Nimodipine is highly lipophilic and readily crosses the blood-brain barrier.[12] Its primary, well-established role, particularly in subarachnoid hemorrhage, is the prevention of cerebral vasospasm by blocking L-type calcium channels in the smooth muscle of cerebral blood vessels, leading to vasodilation.[13][14] Beyond vasodilation, it is suggested to have direct neuroprotective effects by preventing calcium overload in ischemic neurons, which can trigger excitotoxicity and cell death.[13][15]
Table 1: Comparison of Mechanistic Properties
| Feature | This compound | Edaravone | Cerebrolysin | Nimodipine |
| Primary Mechanism | Multi-target: Anti-apoptosis, Antioxidant enhancement, Glutamine precursor[3][5] | Free Radical Scavenger[7][9] | Multimodal: Neurotrophic & Neuroprotective[11] | L-type Ca2+ Channel Blocker[13] |
| Key Molecular Targets | ASK1, TRAF1, Akt/Bcl-2, Nrf2[3] | Peroxyl radicals, Peroxynitrite[7][10] | Multiple pathways (pleiotropic)[11] | L-type Calcium Channels[13] |
| Effect on Oxidative Stress | Enhances endogenous antioxidant systems (GSH, Trx)[3] | Directly scavenges ROS[7] | Indirectly reduces through neuroprotection[11] | Reduces calcium-dependent oxidative pathways[15] |
| Effect on Apoptosis | Inhibits pro-apoptotic pathways, Activates pro-survival pathways[3][4] | Reduces oxidative stress-induced apoptosis[9] | Reduces neuronal death[11] | Prevents calcium-mediated apoptosis[15] |
| Blood-Brain Barrier | Penetrates effectively[3] | Readily crosses[7] | N/A (Peptide mixture) | High penetration[12] |
| Primary Indication | Psychostimulant, Nootropic; Investigated for Ischemic Stroke[2][4] | Acute Ischemic Stroke, ALS[7][16] | Ischemic Stroke, Dementia[11][17] | Subarachnoid Hemorrhage[14][15] |
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental designs is crucial for understanding the action and evaluation of these agents.
Caption: this compound's neuroprotective signaling cascade.
Caption: Workflow for preclinical evaluation of this compound.
Comparative Efficacy Data
The following table summarizes key quantitative data from preclinical and clinical studies. Direct comparison is challenging due to variations in models, patient populations, and endpoints. However, the data provides a valuable snapshot of each agent's performance in its investigated context.
Table 2: Summary of Efficacy Data
| Agent | Study Type | Model / Population | Key Efficacy Endpoints & Results | Citation(s) |
| This compound | Preclinical | Rat MCAO Model (Ischemic Stroke) | Infarct Volume: Reduced by 40% (150 mg/kg) and 54% (300 mg/kg) vs. vehicle. Neurological Score: Significantly improved neurological severity scores (NSS) at 150 and 300 mg/kg doses. Cell Viability (in vitro): Increased by 25% (10 µM) in hypoxia/reoxygenation model. | [3] |
| Edaravone | Network Meta-Analysis | Acute Ischemic Stroke Patients | Early Neurological Improvement: Ranked as the most effective intervention for improving NIHSS at 7 days post-stroke. | [18][19] |
| Cerebrolysin | Meta-Analysis (9 RCTs) | Acute Ischemic Stroke Patients | Early Neurological Deficits: Showed superiority over placebo on NIHSS at day 30 (Mann-Whitney effect size: 0.60, P < 0.0001). Functional Outcome: Significant improvement in modified Rankin Scale (mRS) at day 90 in moderate-to-severe patients. | [17] |
| Nimodipine | Meta-Analysis | Aneurysmal Subarachnoid Hemorrhage | Poor Outcome: Number Needed to Treat (NNT) to prevent a poor outcome was 13. Cerebral Ischemia: NNT to prevent ischemia with neurological deficit was 8. Note: No proven benefit in acute ischemic stroke. | [15][20] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of scientific findings. Below are protocols for key studies cited in this guide.
Protocol 1: Preclinical Evaluation of this compound in a Rat MCAO Model[3][4][21]
-
Objective : To assess the neuroprotective effects of this compound on motor function and neuronal death after cerebral ischemia-reperfusion.
-
Animal Model : Adult male Sprague-Dawley rats were subjected to 2 hours of transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion.
-
Treatment Groups :
-
Vehicle control group (intraperitoneal injection of saline).
-
This compound 50 mg/kg group.
-
This compound 150 mg/kg group.
-
This compound 300 mg/kg group.
-
-
Drug Administration : this compound or vehicle was administered via intraperitoneal (IP) injection once daily, starting 24 hours after reperfusion and continuing for 14 consecutive days.[4]
-
Efficacy Assessments :
-
Behavioral Tests : Motor and somatosensory functions were assessed at 14 days post-reperfusion using:
-
Neurological Severity Scores (NSS).
-
Adhesive-removal test (time to remove a sticker from the paw).
-
Beam-walking test (ability to traverse a narrow beam).
-
-
Infarct Volume Measurement : At the end of the treatment period, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume as a percentage of the total brain volume.
-
Immunohistochemistry : Brain sections were analyzed to determine the number of surviving tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra (SN).[4]
-
-
Molecular Analysis : Western blot was used to measure the expression of key proteins in the apoptotic pathway, including TRAF1, phosphorylated Akt (P-Akt), and the Bcl-2/Bax ratio in mesencephalic tissue.[4]
Protocol 2: Clinical Trial Design for Cerebrolysin in Acute Ischemic Stroke[17][22]
-
Objective : To evaluate the efficacy and safety of Cerebrolysin in the early recovery phase after acute ischemic stroke.
-
Study Design : A randomized, placebo-controlled, double-blind, multicenter clinical trial.
-
Patient Population : Patients with a clinical diagnosis of acute ischemic stroke, confirmed by imaging. Treatment was initiated within 72 hours of symptom onset.
-
Treatment Groups :
-
Cerebrolysin group.
-
Placebo group (saline solution).
-
-
Drug Administration : 30 mL of Cerebrolysin or placebo was administered as a daily intravenous (IV) infusion over a period of 10 to 21 days.
-
Efficacy Assessments :
-
Primary Outcome : Change from baseline in the National Institutes of Health Stroke Scale (NIHSS) score on day 30. The NIHSS is a 15-item scale assessing neurological deficits, with higher scores indicating greater severity.[21]
-
Secondary Outcomes :
-
-
Statistical Analysis : Nonparametric statistical methods, such as the Wilcoxon-Mann-Whitney test, were used to compare the outcomes between the Cerebrolysin and placebo groups, providing an effect size estimate (Mann-Whitney [MW] value).[22]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerebrolysin Trial in Stroke Fails to Meet Primary Endpoint But Shows Positives [medscape.com]
- 12. Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Edaravone - Wikipedia [en.wikipedia.org]
- 17. Safety and efficacy of Cerebrolysin in early post-stroke recovery: a meta-analysis of nine randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 19. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. derangedphysiology.com [derangedphysiology.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Efficacy and safety of Cerebrolysin treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aceglutamide and Conventional Psychostimulants for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The quest for pharmacological agents that can augment cognitive functions has led to the investigation of a wide array of compounds. Among these, traditional psychostimulants like methylphenidate, modafinil, and amphetamines have been extensively studied and are often used off-label for cognitive enhancement. A lesser-known agent, aceglutamide, presents a different mechanistic approach. This guide provides a detailed, objective comparison of this compound against these well-known psychostimulants, focusing on their mechanisms of action, efficacy in cognitive enhancement, and side effect profiles, supported by available data.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between this compound and traditional psychostimulants lies in their primary neurochemical targets. This compound modulates the glutamate and GABA systems, the main excitatory and inhibitory neurotransmitters in the brain, respectively. In contrast, methylphenidate, modafinil, and amphetamines primarily act on the catecholaminergic system, which includes dopamine and norepinephrine.
This compound: This compound is a prodrug of L-glutamine, an essential amino acid and a precursor to the neurotransmitters glutamate and gamma-aminobutyric acid (GABA).[1][2][3] By increasing the availability of glutamine in the central nervous system, this compound is thought to enhance synaptic plasticity and neuroprotection.[2] Its cognitive-enhancing effects are attributed to the modulation of both excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is crucial for optimal brain function.[3]
Methylphenidate: This widely prescribed psychostimulant primarily functions as a dopamine and norepinephrine reuptake inhibitor.[4][5][6] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these neurotransmitters, particularly in the prefrontal cortex and striatum.[4][7] This enhancement of catecholaminergic signaling is believed to improve attention, alertness, and executive functions.[7]
Modafinil: The mechanism of action for modafinil is more complex and not fully elucidated. While it does inhibit dopamine reuptake, its affinity for the dopamine transporter is low.[8] Its wakefulness-promoting and cognitive-enhancing effects are also attributed to its influence on other neurotransmitter systems, including serotonin, histamine, and orexin.[1][9] Modafinil may also indirectly decrease GABA levels and increase glutamate levels, suggesting a broader spectrum of neurochemical effects compared to methylphenidate.[2][8]
Amphetamines: Similar to methylphenidate, amphetamines increase the levels of dopamine and norepinephrine. However, their mechanism is twofold: they not only block the reuptake of these neurotransmitters but also facilitate their release from presynaptic terminals.[10] This dual action results in a more potent and widespread increase in catecholamine levels.
Signaling Pathway Diagrams
Efficacy in Cognitive Enhancement: A Comparative Overview
Direct comparative clinical trials between this compound and other psychostimulants for cognitive enhancement in healthy adults are lacking in the published literature. Therefore, this comparison is based on data from separate studies and meta-analyses.
This compound: While marketed as a psychostimulant and nootropic in some countries, robust quantitative data from controlled clinical trials in healthy adults focusing on cognitive enhancement is scarce.[10] Its use has been primarily studied in the context of recovery from brain injury and other neurological conditions.[11][12][13]
Methylphenidate: Meta-analyses of studies in healthy, non-sleep-deprived adults have shown that methylphenidate can produce small but significant improvements in specific cognitive domains.[3][9][14] The most consistently reported benefits are in working memory and speed of processing.[6][9][15] Effects on other domains like verbal learning and memory, and attention are less consistent.[9][14] Some studies suggest that the cognitive-enhancing effects of methylphenidate may be more pronounced in individuals with lower baseline cognitive performance.[16]
Modafinil: Meta-analyses indicate that modafinil has a small but significant positive effect across various cognitive domains in non-sleep-deprived healthy adults, including attention, executive functioning, and memory.[1][2][7][17] However, the overall effect size is considered small.[2][7] Some studies suggest its effects are more pronounced in sleep-deprived individuals.[9]
Amphetamines: The evidence for the cognitive-enhancing effects of amphetamines in healthy adults is mixed. While some studies report improvements in areas like recall and attention, others have found no significant overall cognitive enhancement.[3][4][18] There is also a higher potential for abuse and more significant side effects compared to methylphenidate and modafinil.[10]
Table 1: Summary of Cognitive Enhancement Efficacy in Healthy Adults (Non-Sleep-Deprived)
| Cognitive Domain | This compound | Methylphenidate | Modafinil | Amphetamines |
| Working Memory | Data not available | Small to moderate improvement[6][9][14] | Small improvement[17] | Inconsistent findings[5] |
| Attention/Vigilance | Data not available | Inconsistent findings[9][14] | Small improvement[4][17] | Some evidence of improvement[4] |
| Executive Function | Data not available | Inconsistent findings | Small improvement[2][17] | Inconsistent findings |
| Processing Speed | Data not available | Small to moderate improvement[6][9] | Small improvement[2] | Inconsistent findings |
| Episodic/Verbal Memory | Data not available | Small improvement[3][14] | Small improvement[2] | Some evidence of improved recall[4] |
Note: This table is a qualitative summary based on available literature and does not represent a direct head-to-head comparison from a single study.
Side Effect Profiles: A Key Differentiator
The differing mechanisms of action are reflected in the side effect profiles of these substances.
This compound: Generally considered to be well-tolerated.[19] Common side effects are typically mild and may include gastrointestinal disturbances such as nausea.[19]
Methylphenidate, Modafinil, and Amphetamines: As central nervous system stimulants, these drugs share a range of potential side effects. Common adverse effects include insomnia, headache, anxiety, nervousness, and decreased appetite.[9] Cardiovascular side effects such as increased heart rate and blood pressure can also occur. The potential for abuse and dependence is a significant concern, particularly with amphetamines.[10]
Table 2: Common Side Effects
| Side Effect | This compound | Methylphenidate | Modafinil | Amphetamines |
| Insomnia | Rare | Common | Common | Common |
| Headache | Possible | Common | Common | Common |
| Anxiety/Nervousness | Rare | Common | Common | Common |
| Decreased Appetite | Not reported | Common | Common | Common |
| Nausea | Common[19] | Possible | Possible | Possible |
| Increased Heart Rate | Not reported | Possible | Possible | Common |
| Increased Blood Pressure | Not reported | Possible | Possible | Common |
| Abuse Potential | Low | Moderate | Low to Moderate | High |
Experimental Protocols: A Framework for Comparative Assessment
To objectively compare the cognitive-enhancing effects of these compounds, a standardized and rigorous experimental protocol is essential. The following outlines a representative design for a double-blind, placebo-controlled, crossover study.
1. Participant Selection:
-
Healthy adult volunteers (e.g., 18-40 years old).
-
Screening for any pre-existing medical or psychiatric conditions.
-
Exclusion of individuals with a history of substance abuse.
-
Baseline cognitive assessment to ensure participants are within a normal range.
2. Study Design:
-
Double-blind, placebo-controlled, crossover design: Each participant receives each of the study drugs (e.g., this compound, methylphenidate, modafinil, placebo) in a randomized order, with a sufficient washout period between each drug administration (e.g., at least one week).
3. Drug Administration:
-
Standardized oral doses of each compound.
-
Timing of administration should be consistent relative to cognitive testing to account for pharmacokinetic differences.
4. Cognitive Assessment:
-
A comprehensive, validated, and preferably computerized battery of cognitive tests should be administered at baseline and at peak drug effect times. The Cambridge Neuropsychological Test Automated Battery (CANTAB) is a widely used tool in psychostimulant research and includes tests for various cognitive domains.[4][11][20][21]
-
Attention and Vigilance: Rapid Visual Information Processing (RVIP) task.
-
Working Memory: Spatial Working Memory (SWM) and N-Back tasks.
-
Executive Function and Planning: Tower of London (TOL) or Stockings of Cambridge (SOC) tasks.
-
Processing Speed: Reaction Time (RTI) or Digit Symbol Substitution Test (DSST).
-
Episodic Memory: Paired Associates Learning (PAL) and Verbal Recognition Memory.
-
5. Subjective Measures and Safety Monitoring:
-
Visual Analog Scales (VAS) to assess mood, alertness, and other subjective effects.
-
Monitoring of vital signs (heart rate, blood pressure) before and after drug administration.
-
Collection of adverse event data throughout the study.
6. Data Analysis:
-
Statistical analysis (e.g., repeated measures ANOVA) to compare the effects of each drug and placebo on cognitive performance and subjective measures.
References
- 1. Cognition enhancement by modafinil: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of stimulants for cognitive enhancement in non-attention deficit hyperactivity disorder youth: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Cognitive effects of methylphenidate in healthy volunteers: a review of single dose studies [clearvuehealth.com]
- 7. researchgate.net [researchgate.net]
- 8. Psychostimulants and Cognition: A Continuum of Behavioral and Cognitive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Understanding the Effects of Stimulant Medications on Cognition in Individuals with Attention-Deficit Hyperactivity Disorder: A Decade of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. psypost.org [psypost.org]
- 16. Hacking the Brain: Dimensions of Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gwern.net [gwern.net]
- 18. Enhancement stimulants: perceived motivational and cognitive advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is this compound used for? [synapse.patsnap.com]
- 20. Cognitive Enhancement as a Pharmacotherapy Target for Stimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cognitive enhancers for the treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aceglutamide and Zinc Acexamate in the Management of Peptic Ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two gastroprotective agents, Aceglutamide and Zinc Acexamate, for the treatment of peptic ulcers. The following sections will delve into their mechanisms of action, present quantitative data from preclinical and clinical studies, detail experimental protocols, and visualize key pathways involved in their therapeutic effects.
Introduction
Peptic ulcer disease remains a significant clinical challenge. While various therapeutic strategies exist, the ideal agent would not only accelerate ulcer healing but also fortify the gastric mucosal defense mechanisms. This compound, a derivative of glutamine, and zinc acexamate, a compound combining zinc and tranexamic acid, have both demonstrated efficacy in ulcer treatment through distinct yet sometimes overlapping mechanisms. This guide offers a side-by-side comparison to aid in the understanding and evaluation of these two compounds.
Mechanism of Action
This compound
This compound primarily enhances the defensive properties of the gastric mucosa. Its mechanism is centered around the increased synthesis of crucial components of the protective mucus layer. Experimental evidence suggests that this compound upregulates the production of hexosamine, sialic acid, and uronic acid, which are key building blocks of gastric mucin. This fortified mucus layer acts as a more robust barrier against aggressive factors such as gastric acid and pepsin. Furthermore, some studies indicate that the cytoprotective effects of this compound may be mediated by an increase in endogenous prostaglandin synthesis, which plays a vital role in maintaining mucosal integrity and blood flow.
Zinc Acexamate
Zinc acexamate employs a multifactorial approach to ulcer healing. Its therapeutic actions include:
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby reducing the release of histamine and other inflammatory mediators that contribute to gastric acid secretion and mucosal damage.
-
Enhanced Mucosal Barrier: Similar to this compound, zinc acexamate increases mucus production, reinforcing the protective layer lining the stomach.
-
Membrane Stabilization: It is believed to stabilize the membranes of gastric epithelial cells, making them more resistant to injury from noxious agents.
-
Improved Microcirculation: By enhancing blood flow to the gastric mucosa, it ensures an adequate supply of oxygen and nutrients essential for tissue repair and regeneration.
-
Prostaglandin Synthesis: There is also evidence to suggest that zinc acexamate may be involved in modulating prostaglandin pathways, further contributing to its gastroprotective effects.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the quantitative data from various studies on this compound and zinc acexamate. It is important to note that a direct head-to-head clinical trial on ulcer healing rates was not identified in the available literature; therefore, the data is presented from separate studies.
Table 1: Preclinical Efficacy of this compound in Acetic Acid-Induced Ulcer Model in Rats
| Duration of Treatment | Dosage | Ulcer Index Inhibition (%) | Perforation Inhibition (%) | Reference |
| 4 days | 1,000 mg/kg (twice daily, p.o.) | 18% | 66% | [1] |
| 14 days | 1,000 mg/kg (twice daily, p.o.) | 37% | 100% | [1] |
Table 2: Preclinical Efficacy of Zinc Compounds in Acetic Acid-Induced Ulcer Model in Rats
| Compound | Duration of Treatment | Dosage | Ulcer Size Reduction | Reference |
| Zinc Acexamate | 21 days | 200 mg/kg (p.o.) | Ulcer size reduced to 0.3 ± 0.6 mm² (vs. 3.1 ± 0.8 mm² in control) | [2] |
| Zinc Sulphate | 15 days | 44 and 88 mg/kg (daily) | Dose-dependent acceleration of ulcer healing | [3] |
| Zinc-Baicalin Complex | 7 days | 13 mg/kg (p.o.) | 47.1% protection (ulcer index reduction) | [4] |
Table 3: Clinical Efficacy in Peptic Ulcer Patients
| Drug | Study Design | Comparator | Primary Outcome | Key Findings | Reference |
| Zinc Acexamate | Meta-analysis of 13 randomized clinical trials (757 patients) | Placebo or H2 receptor antagonists | Ulcer Healing Rate | Superior to placebo (POR = 5.55). No significant difference compared to H2 receptor antagonists. | [5] |
| This compound vs. Zinc Acexamate | Multicenter, randomized controlled trial (146 patients) | Magaldrate | Prevention of Ulcer Relapse (1 year) | Zinc acexamate showed a favorable trend over this compound in preventing relapses, though not statistically significant. Zinc acexamate was superior to magaldrate (p < 0.05). | [6][7][8] |
Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to induce chronic gastric ulcers that closely resemble those in humans.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220 g) are fasted for 24 hours prior to the procedure, with free access to water.
-
Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., ether or an injectable anesthetic).
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach.
-
Ulcer Induction: A solution of acetic acid (e.g., 20% or 80%) is applied to the serosal surface of the stomach, typically in the corpus region. This can be done by injecting a small volume (e.g., 0.05 ml) into the subserosal layer or by applying a filter paper soaked in acetic acid to the serosa for a specific duration.
-
Closure: The abdominal incision is closed in layers.
-
Post-operative Care: The animals are housed individually and provided with food and water ad libitum.
-
Drug Administration: Test compounds (this compound or zinc acexamate) and vehicle are administered orally, typically starting from the day of the operation and continuing for the specified duration of the study.
-
Evaluation: At the end of the treatment period, the animals are euthanized, and their stomachs are removed. The ulcerated area is measured, and the ulcer index and percentage of inhibition are calculated. Histopathological examination of the ulcerated tissue is also performed.
Pylorus Ligation-Induced Ulcer Model in Rats
This model is used to assess the effect of drugs on gastric acid secretion and the formation of acute ulcers.
-
Animal Preparation: Rats are fasted for 24-48 hours before the experiment, with access to water.
-
Anesthesia: The animals are anesthetized.
-
Surgical Procedure: A midline incision is made in the abdomen, and the pyloric end of the stomach is carefully ligated without damaging the blood supply.
-
Drug Administration: The test substance is usually administered intraduodenally or orally immediately after pylorus ligation.
-
Incubation Period: The animals are kept for a specific period, typically 4-19 hours, during which gastric juice accumulates.
-
Sample Collection and Evaluation: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected to measure the volume, pH, and total acidity. The stomach is then opened along the greater curvature, and the ulcers in the glandular portion are scored to determine the ulcer index.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Proposed mechanism of action for this compound in ulcer healing.
Caption: Multifactorial mechanism of action for Zinc Acexamate.
Caption: A typical experimental workflow for evaluating anti-ulcer agents.
Conclusion
Both this compound and zinc acexamate are effective agents in the treatment of peptic ulcers, albeit through different primary mechanisms. This compound's strength lies in its focused approach to enhancing the gastric mucosal defense by increasing the production of key mucus components. In contrast, zinc acexamate offers a broader spectrum of activity, including anti-secretory effects via mast cell stabilization, direct cytoprotection, and improved mucosal microcirculation.
The preclinical data, although not from direct comparative studies, suggest that both drugs significantly promote ulcer healing. The single clinical trial comparing the two in a long-term setting indicates a potential advantage for zinc acexamate in preventing ulcer recurrence.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific therapeutic goal. This compound may be particularly interesting for strategies focused on reinforcing the mucosal barrier, while zinc acexamate presents a multifaceted approach that addresses both aggressive and defensive factors in peptic ulcer disease. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two agents in the acute healing of peptic ulcers.
References
- 1. [Studies on defensive factors of experimental ulcers (2). Increasing action of this compound aluminum on defensive factors in acetic acid ulcers of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of zinc acexamate and ranitidine on chronic gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of zinc sulphate on acetic acid-induced gastric ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antichronic Gastric Ulcer Effect of Zinc-Baicalin Complex on the Acetic Acid-Induced Chronic Gastric Ulcer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis of efficacy of zinc acexamate in peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparative study of 3 drugs (this compound aluminum, zinc acexamate, and magaldrate) in the long-term maintenance treatment (1 year) of peptic ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. [Comparative study of 3 drugs (this compound aluminum, zinc acexamate, and magaldrate) in the long-term maintenance treatment (1 year) of peptic ulcer]. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Aceglutamide: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of aceglutamide, ensuring compliance with general laboratory safety standards.
This compound, an acetylated derivative of the amino acid L-glutamine, requires careful handling and disposal to prevent environmental contamination and ensure personnel safety. While specific regulations may vary by institution and region, the following procedures are based on general best practices for pharmaceutical waste management.
Accidental Release Measures and Personal Protective Equipment
In the event of a spill or accidental release, it is crucial to take immediate steps to contain the substance and protect laboratory personnel. The following table summarizes the recommended personal protective equipment (PPE) and initial response actions.
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect against dust formation and splashes. |
| Skin Protection | Impervious and fire/flame-resistant clothing. Chemical impermeable gloves. | To prevent skin contact with the chemical. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation occurs. | To avoid inhalation of dust or vapors. |
| Environmental Precautions | Prevent further spillage or leakage. Avoid discharge into drains. | To prevent environmental contamination. |
| Containment & Cleanup | Collect spillage and arrange for disposal in suitable, closed containers. | To ensure safe and contained cleanup of the material.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines. The following protocol outlines the general steps for its disposal.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is classified as hazardous. While this compound is not broadly categorized as a hazardous waste, institutional or regional regulations may have specific requirements. Consult your institution's Environmental Health and Safety (EHS) department for clarification.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Preparing for Disposal:
-
Original Container: Whenever possible, keep the this compound in its original container with the label intact.
-
Labeling: If the original container is not used, transfer the waste to a suitable, sealable container. Clearly label the container as "this compound Waste" and include any other information required by your institution.
-
Mixing with Inert Material: For small quantities of non-hazardous pharmaceutical waste, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend mixing the substance with an undesirable material like used coffee grounds or cat litter.[2][3] This makes the substance less appealing for accidental ingestion or diversion.
3. Final Disposal:
-
Sealing: Place the mixture in a sealed plastic bag or other container to prevent leakage.[2][3]
-
Disposal in Trash: For non-hazardous pharmaceutical waste, disposal in the household or laboratory trash is often permissible, provided it has been appropriately prepared as described above.[3][4]
-
Professional Waste Management: For larger quantities or if required by institutional policy, arrange for pickup by a licensed chemical waste management company. Most pharmaceutical waste is ultimately incinerated by licensed medical incineration sites.[5]
-
Avoid Flushing: Do not flush this compound down the toilet or drain unless specifically instructed to do so by regulatory guidelines, as this can lead to water contamination.[2][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
It is imperative for all laboratory personnel to be trained on proper pharmaceutical waste segregation, handling, and disposal procedures to ensure compliance with federal and state regulations.[5] Always consult your institution's specific safety protocols and guidelines before disposing of any chemical waste.
References
Personal protective equipment for handling Aceglutamide
This guide provides crucial safety and logistical information for laboratory professionals handling Aceglutamide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below. This information is compiled from the available Safety Data Sheet (SDS).[1]
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Procedural Guidance for Handling and Disposal
Handling:
-
Engineering Controls: Work in a well-ventilated area. Set up emergency exits and a designated risk-elimination area.[1]
-
Personal Protection: Before handling, don the appropriate PPE as specified in the table above. Always wash and dry hands after handling.[1]
-
Preventing Contamination: Avoid the formation of dust during handling.[1] Do not eat, drink, or smoke in the handling area.
In Case of Accidental Release:
-
Personal Precautions: For spills, avoid dust formation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1]
-
Containment and Cleanup: Collect the spilled material and arrange for proper disposal.[1]
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air.[1]
-
Following Skin Contact: Immediately remove contaminated clothing.[1]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
If Ingested: Rinse the mouth with water.[1]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
